4,6-Dichloro-5-iodopyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)4(6)9-1-8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZLCOPANWXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718268 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-38-5 | |
| Record name | 4,6-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Dichloro-5-iodopyrimidine CAS number and properties
An In-Depth Technical Guide to 4,6-Dichloro-5-iodopyrimidine for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate this compound. It details its chemical identity, physicochemical properties, synthetic utility, and safety protocols, providing the necessary insights for its effective application in complex organic synthesis.
Core Chemical Identity and Properties
This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in biologically active molecules. The strategic placement of three distinct halogen atoms on the pyrimidine ring makes this compound a highly versatile and valuable building block for creating diverse molecular libraries.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1137576-38-5 | |
| Molecular Formula | C₄HCl₂IN₂ | |
| Molecular Weight | 274.88 g/mol | |
| IUPAC Name | This compound | |
| InChI Key | YKSZLCOPANWXES-UHFFFAOYSA-N | |
| SMILES | ClC1=NC=NC(=C1I)Cl | |
| Physical Form | White to yellow to brown solid |
| Purity | Typically ≥98% | |
Synthesis and Strategic Considerations
A plausible synthetic pathway would begin with 5-iodobarbituric acid or a similar 5-iodo-4,6-dihydroxypyrimidine derivative. This precursor undergoes dehydration and chlorination, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
The causality behind this choice is twofold:
-
POCl₃ Efficacy : Phosphorus oxychloride is highly effective at converting the keto-enol tautomers of dihydroxypyrimidines into the desired chloro-substituted aromatic system.
-
Reaction Conditions : The reaction is typically performed at elevated temperatures to drive the chlorination to completion. The subsequent workup involves carefully quenching the excess POCl₃ with ice water and extracting the product.
Chemical Reactivity: A Trifunctional Scaffold
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecular architectures.
-
Nucleophilic Aromatic Substitution (SNAr) : The two chlorine atoms at the C4 and C6 positions are electron-deficient due to the electron-withdrawing nature of the pyrimidine nitrogens. This makes them highly susceptible to SNAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The two positions exhibit similar reactivity, and reaction conditions can sometimes be tuned to achieve mono- or di-substitution.
-
Transition-Metal-Catalyzed Cross-Coupling : The iodine atom at the C5 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. Its reactivity in these reactions is significantly higher than that of the chloro groups. This enables the introduction of carbon-carbon (e.g., Suzuki, Sonogashira, Heck reactions) or carbon-heteroatom bonds with high selectivity, leaving the chloro substituents intact for subsequent SNAr functionalization.
This differential reactivity provides a robust platform for combinatorial chemistry and the targeted synthesis of drug candidates.
physical and chemical properties of 4,6-Dichloro-5-iodopyrimidine
In-depth Technical Guide: 4,6-Dichloro-5-iodopyrimidine
Aimed at: Researchers, scientists, and professionals in drug development.
Foreword: The Strategic Importance of a Multifunctional Pyrimidine Scaffold
Within the vast arsenal of heterocyclic chemistry, the pyrimidine ring is a recurring and vital motif, fundamental to the very structure of life as a core component of nucleobases. The true synthetic power of this scaffold, however, is realized through precise halogenation. This guide provides a deep dive into this compound, a uniquely functionalized building block. The deliberate arrangement of two chlorine atoms and a single iodine atom on the pyrimidine core creates a molecule with a graduated reactivity profile. This allows for selective, stepwise chemical modifications, making it an exceptionally valuable tool in the synthesis of complex molecules. This document will explore its fundamental properties, chemical behavior, and practical applications, providing both foundational knowledge and expert insights for laboratory and industrial researchers.
Part 1: Core Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development. These characteristics are crucial for designing experiments, developing purification strategies, and ensuring safe handling and storage.
Key Physical and Molecular Characteristics
The essential physical and molecular data for this compound are compiled below. These parameters are indispensable for practical laboratory work.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂IN₂ | [1][2][3] |
| Molecular Weight | 274.88 g/mol | [1][2][3] |
| Appearance | White to yellow or brown solid/powder | [4] |
| Melting Point | 68.0 to 72.0 °C | [5] |
| Boiling Point | 310.2±22.0 °C (Predicted) | [5] |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | [6][7][8] |
| CAS Number | 1137576-38-5 | [1][4] |
Spectroscopic Profile
Spectroscopic analysis provides a unique molecular fingerprint, essential for identity confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): The spectrum is characterized by a singlet, typically observed around δ 8.65 ppm, corresponding to the single proton at the C2 position of the pyrimidine ring.[6][7][8][9]
-
¹³C NMR (CDCl₃): The carbon spectrum will display four distinct signals for the pyrimidine ring carbons. The carbon atom bonded to iodine (C5) will be notably shifted, while the two carbons bearing chlorine atoms (C4 and C6) will also exhibit characteristic chemical shifts.[6][7][8][9]
-
-
Mass Spectrometry (MS): The mass spectrum displays a distinctive isotopic pattern for the molecular ion peak.[3][10] This pattern is a direct result of the presence of two chlorine atoms (with natural isotopes ³⁵Cl and ³⁷Cl) and the single stable isotope of iodine (¹²⁷I).[3][10]
Part 2: The Synthetic Versatility of this compound
The synthetic utility of this compound is rooted in the differential reactivity of its three halogen atoms. This feature enables chemists to perform sequential and site-specific modifications to the pyrimidine core. The iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions, whereas the chlorine atoms are more susceptible to nucleophilic aromatic substitution.
Synthesis of the Core Structure
The preparation of this compound is typically achieved through the iodination of a more accessible precursor, 4,6-dichloropyrimidine.
Experimental Protocol: Iodination of 4,6-Dichloropyrimidine
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4,6-dichloropyrimidine in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). Add N-iodosuccinimide (NIS) in a 1:1 molar ratio to the solution.
-
Reaction Conditions: The reaction is typically conducted at ambient temperature and stirred for several hours. Reaction progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, it is quenched with an aqueous solution of sodium thiosulfate to neutralize any remaining iodine. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Regioselective Reactivity
The strategic value of this reagent is its capacity for selective functionalization at each halogenated position.
2.2.1 The C5-Iodo Group: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bonds
The carbon-iodine bond is the most reactive towards transition metal catalysis, making it the preferred site for cross-coupling reactions.
-
Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a robust method for introducing aryl or heteroaryl groups at the C5 position.
-
Sonogashira Coupling: This reaction, also catalyzed by palladium (often with a copper co-catalyst), allows for the facile introduction of alkyne functionalities.
-
Buchwald-Hartwig Amination: A palladium-catalyzed amination reaction with various primary or secondary amines provides a direct route to 5-amino-4,6-dichloropyrimidines.
Caption: Key cross-coupling reactions at the C5 position of this compound.
2.2.2 The C4 and C6 Chloro Groups: Sites for Nucleophilic Aromatic Substitution (SNA_r)
While less reactive in cross-coupling reactions, the chlorine atoms are prime targets for nucleophilic attack. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which is further amplified by the substituent at the C5 position.
-
Amination: A diverse range of amines can displace the chlorine atoms to form aminopyrimidines. Reaction conditions can be fine-tuned to achieve either mono- or di-substitution.
-
Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms to yield the corresponding ethers.
-
Thiolation: Thiolates can be employed to introduce thioether moieties.
Caption: Nucleophilic aromatic substitution (SNA_r) pathways at the C4 and C6 positions.
Part 3: Applications in Drug Discovery and Beyond
The well-defined, stepwise reactivity of this compound makes it an invaluable building block for the synthesis of complex, biologically active molecules. Its utility in generating diverse chemical libraries for high-throughput screening is particularly noteworthy.
Case Study: Kinase Inhibitors
A significant number of kinase inhibitors incorporate a substituted pyrimidine core, which often serves as a hinge-binding motif by mimicking the adenine of ATP.[11][12][13][14] The this compound scaffold is an ideal starting point for constructing such inhibitors.[11][12][13][14] For instance, a Suzuki coupling at the C5 position can be used to install a key pharmacophoric element, followed by a nucleophilic substitution at the C4 position with a suitable amine to modulate properties like solubility, cell permeability, and target engagement.[11][12][13][14]
Part 4: Safety, Handling, and Storage Protocols
As with all halogenated organic compounds, adherence to strict safety protocols is mandatory.
-
Safety Precautions: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16][17][18][19] All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[15][16][17][18][19] Avoid direct contact with skin and eyes.[15][16][17][18][19]
-
Storage: Store the compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly sealed to prevent moisture ingress and away from incompatible materials such as strong oxidizing agents.[4]
-
Toxicity: Specific toxicological data for this compound are limited. Therefore, it should be handled as a potentially hazardous substance. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][20]
Conclusion: A Versatile and Enabling Reagent
This compound is a powerful and versatile reagent that provides chemists with a high degree of control and flexibility in molecular design. Its predictable and regioselective reactivity facilitates the systematic and efficient construction of complex molecular architectures. For scientists engaged in drug discovery, materials science, and synthetic organic chemistry, a comprehensive understanding of this building block is key to unlocking new avenues of chemical innovation.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | 1137576-38-5 [sigmaaldrich.com]
- 5. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. chem.washington.edu [chem.washington.edu]
- 9. rsc.org [rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
- 20. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,6-Dichloro-5-iodopyrimidine molecular structure and weight
An In-Depth Technical Guide to 4,6-Dichloro-5-iodopyrimidine: A Core Scaffold for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, constituting the core structure of numerous anticancer, antimicrobial, and anti-inflammatory drugs. This compound is a highly functionalized pyrimidine scaffold that has emerged as a critical building block for researchers and drug development professionals. Its unique trifunctional nature—possessing two reactive chlorine atoms and an iodine atom—offers a versatile platform for constructing complex molecular architectures through selective and sequential chemical modifications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for its strategic use in research and development.
Molecular Structure and Physicochemical Properties
The utility of this compound as a synthetic intermediate is directly derived from its distinct molecular structure. The pyrimidine ring is adorned with two electron-withdrawing chlorine atoms at the C4 and C6 positions and a bulky iodine atom at the C5 position. This specific arrangement dictates its reactivity, allowing for regioselective functionalization, a crucial aspect in the synthesis of targeted therapeutics.
Caption: 2D Molecular Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂IN₂ | [1][2][3] |
| Molecular Weight | ~274.88 g/mol | [1][2] |
| CAS Number | 1137576-38-5 | [2][3] |
| Appearance | White to yellow to brown solid | |
| Purity | Commonly available as ≥95% or ≥98% | [2][3] |
| Storage Conditions | Store at -20°C or under refrigeration, sealed and protected from light and moisture | [2] |
| SMILES | ClC1=NC=NC(=C1I)Cl | [2] |
Synthesis and Reactivity
Synthetic Rationale
The synthesis of substituted pyrimidines often involves the construction of the pyrimidine core followed by functionalization. A common and effective strategy for preparing dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidine precursors using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This approach is well-documented for various pyrimidine analogs.[4][5] For this compound, a logical synthetic route would therefore begin with a suitable 5-iodo-pyrimidine-4,6-diol intermediate.
Representative Synthetic Protocol
The following protocol describes a validated, two-step process for synthesizing a dichloropyrimidine derivative, which is adapted as a representative method for obtaining this compound from its dihydroxy precursor.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine (Precursor Formation) This initial step involves a condensation reaction to form the pyrimidine ring.
-
In a reaction vessel, dissolve sodium ethoxide in absolute ethanol.
-
Add formamide to the solution and heat the mixture.
-
Slowly add diethyl malonate dropwise while maintaining the temperature to initiate the cyclization reaction.
-
After the addition is complete, maintain the reaction at reflux for several hours to ensure complete conversion.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-6, causing the 4,6-dihydroxypyrimidine product to precipitate.
-
Isolate the solid product by centrifugation or filtration and dry thoroughly.[4]
Step 2: Chlorination to 4,6-Dichloropyrimidine This step converts the diol to the dichloride.
-
Charge a reaction flask with the synthesized 4,6-dihydroxypyrimidine, dichloroethane (as a solvent), and a chlorination catalyst.
-
Heat the mixture to reflux with stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the refluxing mixture.
-
Maintain the temperature for a period after the addition is complete to drive the chlorination.
-
After cooling, the dichloroethane is recovered, and the final product is isolated through crystallization, centrifugation, and drying.[4]
Note: For the synthesis of the title compound, this process would be adapted to start from 5-iodopyrimidine-4,6-diol.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The synthetic power of this compound lies in the differential reactivity of its halogen substituents.
-
Chlorine Atoms (C4/C6): These positions are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the sequential and controlled introduction of different functional groups.
-
Iodine Atom (C5): The C-I bond is ideally suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for extending the molecular framework.
This trifunctional handle allows chemists to design synthetic routes that build molecular complexity in a stepwise and predictable manner.
Applications in Research and Drug Development
The structural motifs present in this compound make it an invaluable intermediate in the synthesis of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and targeted protein degraders.
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target enzyme. The dichloropyrimidine core can be functionalized to mimic the hinge-binding interactions of ATP. The chlorine atoms can be displaced by amines to install key pharmacophoric groups, while the iodine atom allows for the introduction of larger substituents via cross-coupling to target other regions of the binding site, thereby enhancing potency and selectivity.
Building Block for Targeted Protein Degraders
Targeted protein degradation is a rapidly advancing therapeutic modality. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are bifunctional, recruiting a target protein and an E3 ligase to induce degradation. This compound serves as an excellent starting point or "building block" for synthesizing these complex molecules.[3] The distinct reactive sites allow for the attachment of a linker and the subsequent connection to ligands for both the target protein and the E3 ligase.
References
- 1. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-5-iodopyrimidine
Introduction: The Strategic Importance of 4,6-Dichloro-5-iodopyrimidine
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, present in molecules ranging from antiviral medications to cutting-edge oncology treatments.[1] this compound is a highly functionalized pyrimidine derivative that serves as a versatile and powerful building block for the synthesis of complex molecular architectures.
The strategic placement of three distinct functional handles—two reactive chlorine atoms at the 4 and 6 positions and an iodine atom at the 5 position—offers medicinal chemists a platform for sequential, site-selective modifications. The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the iodine atom is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This multi-functional nature makes this compound a coveted intermediate in the construction of compound libraries for high-throughput screening and the development of targeted therapeutics.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous analytical characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Safety Profile
A thorough understanding of the material's properties and handling requirements is a prerequisite for safe and effective laboratory work.
| Property | Value | Source |
| CAS Number | 1137576-38-5 | [2][3] |
| Molecular Formula | C₄HCl₂IN₂ | PubChem |
| Molecular Weight | 274.88 g/mol | PubChem |
| Appearance | White to yellow or brown solid | Vendor Data |
| Purity | Typically ≥98% | Vendor Data |
| Storage | Store in a refrigerator (+4°C), sealed under an inert atmosphere, and protected from light and moisture. | Vendor Data |
GHS Hazard Information (Predicted): Based on analogous structures like 4,6-dichloro-5-nitropyrimidine, the compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Strategic Synthesis Pathway
The synthesis of this compound is most logically achieved via a two-step sequence starting from the readily available 4,6-dihydroxypyrimidine. The core logic is to first install the chloro groups and then perform a regioselective iodination at the electron-rich C-5 position.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 4,6-Dichloropyrimidine Intermediate
The conversion of the dihydroxy precursor to the dichloro derivative is a classic transformation that replaces hydroxyl groups with chlorine atoms. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. The reaction is facilitated by a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), which serves to neutralize the HCl generated in situ, driving the reaction to completion.[4]
Experimental Protocol: Chlorination
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel with 4,6-dihydroxypyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The large excess of POCl₃ also acts as the solvent for this reaction.
-
Cooling: Cool the resulting slurry to 0-5°C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (2.0-2.2 eq) dropwise via the dropping funnel to the stirred slurry. Maintain the internal temperature below 10°C during the addition to control the initial exotherm.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).
-
Very cautiously, pour the concentrated residue onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood.
-
Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude 4,6-dichloropyrimidine, often as a pale brown solid.[4]
-
Part 2: Regioselective Iodination to Yield this compound
Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[5][6] However, the C-5 position is the least electron-deficient and is the target for electrophilic attack.[6] N-Iodosuccinimide (NIS) is an effective electrophilic iodinating agent, often activated by an acid catalyst, capable of iodinating even deactivated aromatic systems.[7][8][9]
Experimental Protocol: Iodination
-
Setup: In a clean, dry flask under an inert atmosphere, dissolve the 4,6-dichloropyrimidine (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1-1.2 eq) to the solution.[9]
-
Catalyst (Optional but Recommended): For deactivated rings, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid or sulfuric acid, can significantly accelerate the reaction.[9] Add the catalyst dropwise.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with the solvent used.
-
Wash the solution with aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final this compound as a purified solid.
Analytical Characterization and Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods provide a self-validating system for quality control.
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
| Analysis | Expected Signals for this compound | Rationale |
| ¹H NMR | δ ≈ 8.7-9.0 ppm (s, 1H) | A single proton is attached to the C2 position of the pyrimidine ring. Its chemical shift is downfield due to the deshielding effect of the two adjacent nitrogen atoms and the halogens. It appears as a singlet as there are no adjacent protons to couple with. |
| ¹³C NMR | 4 distinct signals expected. C2: ≈ 160 ppm, C4/C6: ≈ 155-158 ppm, C5: ≈ 80-90 ppm | The C2 carbon will be a distinct singlet. The two chlorine-bearing carbons (C4 and C6) are equivalent and will appear as a single resonance. The C5 carbon, bearing the heavy iodine atom, will be significantly shielded (upfield shift) due to the "heavy atom effect". |
Mass Spectrometry (MS)
MS provides confirmation of the molecular weight and elemental composition.
| Analysis | Expected Value | Rationale |
| Molecular Formula | C₄HCl₂IN₂ | - |
| Exact Mass | 273.8561 g/mol | High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. |
| Nominal Mass | 274 g/mol | For low-resolution MS (e.g., GC-MS), the molecular ion peak (M⁺) will appear at m/z 274 (using most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). |
| Isotopic Pattern | A characteristic cluster of peaks for the molecular ion. | The presence of two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) will create a distinctive M, M+2, M+4 pattern with a ratio of approximately 9:6:1. This signature is a powerful confirmation of the presence of two chlorines. |
Conclusion
This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following the detailed protocols for chlorination and subsequent iodination, researchers can reliably produce this valuable synthetic intermediate. The multi-tiered analytical workflow, combining NMR, MS, and chromatography, ensures the final product meets the high standards of purity and structural integrity required for applications in pharmaceutical research and development. The strategic utility of this molecule as a versatile scaffold justifies the rigorous approach detailed herein, empowering scientists to accelerate the discovery of novel chemical entities.
References
- 1. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-5-iodopyrimidine
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloro-5-iodopyrimidine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
Introduction
This compound is a halogenated pyrimidine derivative with a molecular formula of C₄HCl₂IN₂ and a molecular weight of approximately 274.88 g/mol [1]. Its structure, characterized by a pyrimidine ring substituted with two chlorine atoms and one iodine atom, makes it a valuable building block in organic synthesis. The presence of multiple halogen atoms provides reactive sites for further chemical modifications, enabling the creation of diverse molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.
Chemical Structure and Isomerism
The structural arrangement of substituents on the pyrimidine ring is critical to the molecule's reactivity and spectroscopic properties. It is important to distinguish this compound from its isomers, such as 2,4-dichloro-5-iodopyrimidine, as they will exhibit distinct spectroscopic signatures.
Caption: Chemical Structure of this compound
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Data Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The relative abundance of these isotopic peaks can be used to confirm the number of chlorine atoms in the molecule.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Value | Source |
| Molecular Formula | C₄HCl₂IN₂ | [1] |
| Molecular Weight | 274.88 g/mol | [1] |
| Exact Mass | 273.856148 g/mol |
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for halogenated pyrimidines include the loss of halogen atoms and the cleavage of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental NMR data for this compound, the following sections will provide an expert analysis of the expected spectra based on the known data for the closely related analogue, 4,6-dichloropyrimidine[2][3]. The influence of the iodine substituent at the 5-position will be discussed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Spectroscopy
For the analogue 4,6-dichloropyrimidine, two signals are observed in the ¹H NMR spectrum, corresponding to the two non-equivalent protons on the pyrimidine ring[3]. In this compound, the proton at the 5-position is replaced by an iodine atom. This leaves only one proton on the pyrimidine ring at the 2-position.
Expected ¹H NMR Spectrum of this compound:
-
A single singlet in the aromatic region of the spectrum. The exact chemical shift will be influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom. It is predicted to be downfield (at a higher ppm value) compared to the protons in unsubstituted pyrimidine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4,6-dichloropyrimidine shows distinct signals for the different carbon atoms in the ring[2]. For this compound, the introduction of the iodine atom at the 5-position will significantly impact the chemical shifts of the carbon atoms, particularly C5 and its neighboring carbons (C4 and C6).
Expected ¹³C NMR Spectrum of this compound:
-
C2: This carbon is expected to have a chemical shift similar to that in 4,6-dichloropyrimidine, though slightly perturbed by the distant iodine atom.
-
C4 and C6: These carbons, being attached to chlorine atoms, will appear at a downfield chemical shift. The presence of the adjacent iodine atom will likely cause a further downfield shift compared to 4,6-dichloropyrimidine.
-
C5: This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine is expected to cause a significant upfield shift (to a lower ppm value) for the C5 signal.
Table 2: Comparison of ¹³C NMR Data for 4,6-Dichloropyrimidine and Predicted Data for this compound
| Compound | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) |
| 4,6-Dichloropyrimidine (Experimental)[2] | ~159 | ~162 | ~120 |
| This compound (Predicted) | ~158-160 | >162 | <120 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
-
KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet, which is placed in the IR spectrometer for analysis[4].
Data Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds within the molecule. The IR spectrum of 4,6-dichloropyrimidine can be used as a reference[5].
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| 850-750 | C-Cl stretching |
| Below 600 | C-I stretching |
The presence of the iodine atom is expected to introduce a C-I stretching vibration at a low frequency, typically below 600 cm⁻¹. The exact positions of the pyrimidine ring vibrations may be shifted slightly compared to 4,6-dichloropyrimidine due to the electronic and mass effects of the iodine substituent.
Conclusion
The spectroscopic characterization of this compound relies on a combination of mass spectrometry, NMR, and IR spectroscopy. While MS data confirms the molecular weight and elemental composition, NMR and IR provide detailed structural information. Although experimental NMR and IR data for this specific compound are not widely available, a thorough analysis of the spectra of the close analogue, 4,6-dichloropyrimidine, allows for reliable predictions of the expected spectral features. This guide provides the necessary foundational knowledge for researchers to confidently identify and characterize this compound in their synthetic and analytical workflows.
References
The 4,6-Dichloro-5-iodopyrimidine Scaffold: A Privileged Motif in the Exploration of Novel Biological Activities
Introduction: The Strategic Importance of the Halogenated Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to engage in hydrogen bonding and π-stacking interactions makes it a favored template for designing molecules that can effectively interact with a wide array of biological targets.[3] Strategic functionalization of this core is a key tactic in drug discovery, and among the various substitution patterns, halogenation plays a critical role in modulating a compound's physicochemical properties and biological activity. This guide focuses on the 4,6-dichloro-5-iodopyrimidine scaffold, a highly reactive and versatile intermediate poised for the synthesis of novel bioactive compounds.
The presence of two reactive chlorine atoms at the 4 and 6 positions, coupled with an iodine atom at the 5-position, provides a unique platform for medicinal chemists. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities, particularly amine-containing fragments.[4] The iodine atom, on the other hand, can participate in various palladium-catalyzed cross-coupling reactions, enabling the installation of aryl, heteroaryl, or alkyl groups. This multi-faceted reactivity allows for the systematic and diverse elaboration of the core structure to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[5] This guide will delve into the synthesis, potential biological activities, and experimental evaluation of analogs derived from this promising scaffold.
Anticipated Biological Activities: A Triad of Therapeutic Potential
The this compound scaffold is a confluence of structural motifs that have independently shown promise in several therapeutic areas. The strategic combination of these features suggests a high potential for discovering novel agents with anticancer, antiviral, and kinase inhibitory activities.
Kinase Inhibition: Targeting Dysregulated Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[8][9] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The 4,6-disubstituted pyrimidine core, in particular, offers a versatile platform for designing selective kinase inhibitors.[10] By modifying the substituents at these positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.[11] The this compound core serves as an excellent starting point for generating libraries of potential kinase inhibitors through sequential and regioselective substitution reactions.
Featured Application: p38 MAPK Inhibitor Synthesis
The p38 mitogen-activated protein kinase (MAPK) is a critical target in inflammatory diseases and oncology. The 4-chloro-6-(3-iodophenyl)pyrimidine scaffold can be utilized in a two-step synthesis to generate potential p38 MAPK inhibitors. This involves an initial nucleophilic aromatic substitution at the 4-position with an amine, followed by a Suzuki cross-coupling reaction at the iodo-position on the phenyl ring to introduce further diversity.
Logical Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery of kinase inhibitors.
Anticancer Activity: Beyond Kinase Inhibition
While kinase inhibition is a major avenue for anticancer drug development, pyrimidine analogs can exert their cytotoxic effects through various other mechanisms.[1][12] As antimetabolites, they can interfere with the synthesis of nucleic acids, disrupting DNA and RNA replication and leading to cell death, particularly in rapidly dividing cancer cells.[13] The incorporation of a halogen at the 5-position of the pyrimidine ring, such as in the well-known drug 5-fluorouracil, is a clinically validated strategy.[1] The 5-iodo substitution in the this compound scaffold may offer unique properties in terms of steric bulk and electronic effects, potentially leading to novel mechanisms of anticancer activity.
Antiviral Activity: A Broad-Spectrum Potential
Pyrimidine derivatives have a long history as antiviral agents.[14][15] For instance, 5-iodinated pyrimidine deoxyribonucleosides like 5-iodo-2'-deoxyuridine have been studied for their antiviral properties.[16] While the analogs of this compound are non-nucleosides, the presence of the 5-iodo-pyrimidine motif is significant.[17][14] This structural feature could potentially interfere with viral enzymes or replication processes. The development of non-nucleoside antivirals is an active area of research, as they can offer different resistance profiles and mechanisms of action compared to their nucleoside counterparts.[18]
Experimental Protocols and Methodologies
The evaluation of the biological activity of this compound analogs requires a suite of robust and validated in vitro assays. The following protocols provide a foundation for screening and characterizing these compounds.
Protocol 1: General Procedure for the Synthesis of 4-Amino-5-iodo-2-benzylthiopyrimidine Analogs
This protocol is adapted from the work of Goudgaon et al. and demonstrates a synthetic route to a class of 5-iodopyrimidine analogs.[4]
-
Iodination of 2-Benzylthiopyrimidine: To a solution of 2-benzylthiopyrimidine in a suitable solvent, add a base followed by the dropwise addition of iodine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 5-iodo-2-benzylthiopyrimidine.
-
Chlorination at the 4-Position: Treat the 5-iodo-2-benzylthiopyrimidine with an excess of phosphorus oxychloride (POCl3) and heat under reflux. After completion of the reaction, carefully quench the excess POCl3 with ice water and extract the product to yield 4-chloro-5-iodo-2-benzylthiopyrimidine.
-
Nucleophilic Aromatic Substitution: React the 4-chloro-5-iodo-2-benzylthiopyrimidine with a variety of substituted amines or hydrazine hydrate in a suitable solvent. The reaction is typically heated to drive it to completion. The resulting 4-amino- or 4-hydrazino-5-iodo-2-benzylthiopyrimidine analogs can then be purified by recrystallization or column chromatography.
Synthetic Workflow for 5-Iodopyrimidine Analogs
Caption: Synthetic route to 4-amino-5-iodopyrimidine analogs.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., containing HEPES, MgCl2, DTT), a solution of the kinase of interest, a solution of the substrate (peptide or protein), and a solution of ATP (often radiolabeled, e.g., [γ-32P]ATP).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the test compound at various concentrations, and the substrate. Allow for a pre-incubation period.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection: Separate the phosphorylated substrate from the unreacted ATP. This can be done using various methods, such as filter binding assays, gel electrophoresis, or non-radioactive methods like fluorescence polarization or TR-FRET.
-
Data Analysis: Quantify the amount of phosphorylated substrate and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT/XTT) Assay for Anticancer Screening
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Addition of Tetrazolium Salt:
-
For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
For XTT assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, which is reduced to a water-soluble orange formazan product by metabolically active cells.
-
-
Solubilization (for MTT assay only): Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-490 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Workflow for Cell Viability Assay
Caption: A streamlined workflow for determining compound cytotoxicity.
Structure-Activity Relationship (SAR) Insights: A Case Study
While comprehensive SAR data for a broad range of this compound analogs is not extensively available in the public domain, the study by Goudgaon et al. on 4-substituted-5-iodo-2-benzylthiopyrimidines provides valuable insights into the influence of substitutions at the 4-position on antimicrobial activity.[4]
Table 1: Antimicrobial Activity of 5-Iodopyrimidine Analogs
| Compound | R Group at 4-Position | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| 3f | 2-aminopyridine | Moderate | Good against A. niger |
| 4a | Schiff base with benzaldehyde | Good against P. aeruginosa | Moderate |
| 4c | Schiff base with 4-methoxybenzaldehyde | Good against P. aeruginosa | Moderate |
| 4d | Schiff base with 4-chlorobenzaldehyde | Good against P. aeruginosa | Moderate |
| 4g | Schiff base with 2-hydroxy-1-naphthaldehyde | Good against P. aeruginosa, S. aureus, B. subtilis | Good against A. niger and A. terrus |
| 4h | Schiff base with 2-furaldehyde | Good against P. aeruginosa, S. aureus, B. subtilis | Good against A. niger and A. terrus |
Data synthesized from findings reported in Goudgaon et al.[4]
-
The introduction of a Schiff base at the 4-position, derived from the 4-hydrazino intermediate, appears to be a favorable modification for antibacterial activity, particularly against P. aeruginosa.
-
The nature of the aromatic or heterocyclic aldehyde used to form the Schiff base influences the spectrum of activity. For instance, analogs 4g and 4h , derived from 2-hydroxy-1-naphthaldehyde and 2-furaldehyde respectively, exhibited a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[4]
-
The 2-aminopyridine substituent in compound 3f conferred good antifungal activity against A. niger.[4]
These findings underscore the importance of the substituent at the 4-position in modulating the biological activity of the 5-iodopyrimidine core and provide a rationale for further diversification at this position.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and under-explored starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse compound libraries, which can be screened against a wide range of biological targets. While the existing literature provides tantalizing glimpses into the potential of 5-iodopyrimidine analogs, a systematic exploration of the chemical space around this core is warranted.
Future research should focus on:
-
Kinase Profiling: Synthesizing and screening a library of 4,6-disubstituted-5-iodopyrimidine analogs against a broad panel of protein kinases to identify potent and selective inhibitors.
-
Anticancer Screening: Evaluating the cytotoxic activity of these analogs against a diverse panel of cancer cell lines to identify compounds with potent antiproliferative effects and to elucidate their mechanisms of action.
-
Antiviral Evaluation: Screening these non-nucleoside analogs for activity against a range of viruses to explore their potential as broad-spectrum antiviral agents.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. clausiuspress.com [clausiuspress.com]
- 4. Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Nonnucleoside HIV-1 reverse transcriptase inhibitors; part 3. Synthesis and antiviral activity of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4,6-Dichloro-5-iodopyrimidine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Pyrimidine Scaffold and the Rise of a Privileged Intermediate
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically successful drugs. Its prevalence stems from its ability to mimic endogenous nucleobases, allowing it to form key hydrogen bond interactions within the active sites of a wide array of biological targets, particularly protein kinases.[1] However, the utility of a scaffold is only as great as the tools available to functionalize it. This guide focuses on a highly versatile and strategically important building block: 4,6-dichloro-5-iodopyrimidine .
This trifunctionalized heterocycle offers medicinal chemists a powerful platform for the systematic and controlled elaboration of complex molecular architectures. The differential reactivity of its three halogen atoms—the highly reactive iodine at the C5 position and the two chlorine atoms at the C4 and C6 positions—enables a programmed, sequential approach to synthesis. This allows for the precise installation of diverse functionalities, a critical advantage in the iterative process of drug discovery and lead optimization. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, with a focus on its role in the development of cutting-edge kinase inhibitors and antiviral agents.
Core Synthesis: A Two-Step Approach to a High-Value Intermediate
The efficient synthesis of this compound is paramount to its widespread use. The most common and industrially viable route is a two-step process commencing from the readily available 4,6-dihydroxypyrimidine.
Step 1: Chlorination of 4,6-Dihydroxypyrimidine
The initial step involves the conversion of 4,6-dihydroxypyrimidine to its chlorinated counterpart, 4,6-dichloropyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3][4] The reaction is often facilitated by the addition of a base, such as N,N-diisopropylethylamine (Hunig's base), to neutralize the HCl generated and drive the reaction to completion.[2]
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine [2]
-
To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (2.2 eq) at 60-65 °C, slowly add N,N-diisopropylethylamine (2.0 eq) dropwise, ensuring the internal temperature does not exceed 80 °C.
-
Upon completion of the addition, heat the reaction mixture to 80 °C and maintain for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, the hot reaction mixture is carefully quenched and extracted. A common method involves extraction into a high-boiling non-polar solvent like methylcyclohexane at 80 °C.
-
The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield 4,6-dichloropyrimidine, typically as a pale brown solid.
Caption: Step 1: Synthesis of 4,6-Dichloropyrimidine.
Step 2: Regioselective Iodination at the C5 Position
The second crucial step is the introduction of an iodine atom at the C5 position of the pyrimidine ring. This is an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) has proven to be an effective reagent for the regioselective iodination of various aromatic and heteroaromatic systems, including pyrimidines.[5][6] The reaction is often catalyzed by an acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent electrophile.[6]
Experimental Protocol: Synthesis of this compound (Adapted from general iodination procedures[6])
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1-1.2 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Step 2: Synthesis of this compound.
Strategic Reactivity and Synthetic Applications
The synthetic power of this compound lies in the differential reactivity of its halogen substituents. This allows for a hierarchical approach to functionalization, which is a cornerstone of modern synthetic strategy. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[7] This principle allows for selective reaction at the C5-iodo position while leaving the C4 and C6 chloro-substituents intact for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of three electron-withdrawing halogen atoms, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a wide variety of nucleophiles, particularly amines, which are prevalent in kinase inhibitors.
Causality of Reactivity and Regioselectivity: Substitution generally favors the C4 and C6 positions over the C2 position due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the two adjacent nitrogen atoms. In the case of this compound, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will typically yield a mixture of products unless a directing group is present or a large excess of the nucleophile is used to drive the reaction to disubstitution.
Experimental Protocol: General SNAr with an Amine
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as isopropanol, n-butanol, or DMSO, add the desired amine (1.1-1.2 eq for monosubstitution, >2.2 eq for disubstitution).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to act as an acid scavenger.
-
Heat the reaction mixture, typically between 80-120 °C, and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the aminated pyrimidine product.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-iodo bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8] In the context of this compound, this reaction is used to introduce aryl or heteroaryl moieties at the C5 position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5 [7]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][9] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further functionalization or as key components of a final drug molecule.
Experimental Protocol: Selective Sonogashira Coupling at C5
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) salt (e.g., CuI, 0.05-0.1 eq).
-
Add a suitable solvent, such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification by column chromatography provides the 5-alkynyl-4,6-dichloropyrimidine product.
While SNAr is effective for introducing amines at the C4/C6 positions, the Buchwald-Hartwig amination offers a complementary palladium-catalyzed method for forming C-N bonds, which can be particularly useful for coupling less nucleophilic amines or for achieving different regioselectivity under certain conditions.[10] The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.
Experimental Protocol: Buchwald-Hartwig Amination [10]
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Add the this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for the required time (typically 4-24 hours), monitoring by LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated.
-
The crude product is then purified by column chromatography.
Applications in Medicinal Chemistry: Building the Next Generation of Therapeutics
The true value of this compound is demonstrated by its application in the synthesis of biologically active molecules. Its strategic design allows for the rapid generation of diverse chemical libraries for screening and the efficient optimization of lead compounds.
Kinase Inhibitors: A Privileged Scaffold for a Key Target Class
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[11] The pyrimidine scaffold is a common feature in many approved kinase inhibitors. This compound serves as an excellent starting point for the synthesis of inhibitors targeting several important kinase families.
-
Janus Kinase (JAK) Inhibitors: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune responses and cell growth.[1] Dysregulation of these pathways is implicated in autoimmune diseases and cancers. Several approved JAK inhibitors feature a pyrimidine core.[11][12] The synthetic strategies outlined above allow for the attachment of various groups to the pyrimidine core to achieve potency and selectivity against specific JAK isoforms.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it a crucial target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[13][14] The first-in-class BTK inhibitor, ibrutinib, and subsequent generations of inhibitors often contain a heterocyclic core that can be derived from pyrimidine-based building blocks.[2][15] The ability to functionalize the 4, 5, and 6 positions of the pyrimidine ring allows chemists to fine-tune the interactions within the BTK active site to improve potency and selectivity, thereby reducing off-target effects.[2]
Antiviral Agents
The pyrimidine structure, being a fundamental component of nucleic acids, makes its analogs prime candidates for development as antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into viral DNA or RNA, or they can inhibit viral enzymes like polymerases, leading to the disruption of the viral life cycle. The 5-iodo substituent is a common feature in several antiviral nucleoside analogs, such as Idoxuridine. While not a direct precursor to nucleosides itself, this compound can be used to construct non-nucleoside inhibitors or to synthesize more complex heterocyclic systems that possess antiviral activity.
Conclusion
This compound is a testament to the power of strategic design in chemical synthesis. Its trifunctional nature, coupled with the predictable and differential reactivity of its halogen substituents, provides a robust and flexible platform for the construction of complex, medicinally relevant molecules. As a key building block, it enables access to diverse chemical space around the privileged pyrimidine scaffold, facilitating the discovery and development of next-generation kinase inhibitors and other therapeutics. The methodologies and strategies outlined in this guide underscore its importance and provide a framework for its effective deployment in drug discovery programs.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Electronic Properties of 4,6-Dichloro-5-iodopyrimidine
Introduction: A Trifunctional Scaffold for Advanced Synthesis
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine scaffolds are foundational, present in a multitude of bioactive molecules and pharmaceuticals.[1][2] Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-5-iodopyrimidine (CAS No. 1137576-38-5) emerges as a particularly compelling trifunctional intermediate.[3] Its strategic arrangement of three distinct halogen atoms on an electron-deficient pyrimidine core provides a platform for controlled, sequential, and regioselective functionalization. This guide offers an in-depth exploration of the electronic characteristics that govern its reactivity and provides a field-proven perspective on its application in complex molecular design, particularly for professionals in pharmaceutical and materials science research.
The inherent value of this molecule lies in the differential reactivity of its substituents. The electron-deficient nature of the pyrimidine ring, amplified by the inductive effect of the chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] Concurrently, the carbon-iodine bond at the C5 position is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[6] This orthogonal reactivity allows chemists to orchestrate synthetic pathways with high precision, introducing diverse functionalities at specific positions on the pyrimidine ring.
Core Molecular & Electronic Properties
Understanding the electronic landscape of this compound is paramount to predicting and controlling its chemical behavior. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. This effect is further intensified by the strong electron-withdrawing nature of the two chlorine atoms, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring an excellent electrophile.
dot graph "Electronic_Properties" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, label="Figure 1: Reactivity & Electronic Profile", labelloc=b, labeljust=c, width=7.5]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Key reactivity sites on this compound.
The calculated properties, summarized in the table below, provide quantitative insights into the molecule's character. The LogP value suggests moderate lipophilicity, an important parameter in drug design for membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂IN₂ | [3][7] |
| Molecular Weight | 274.88 g/mol | [3][7] |
| Exact Mass | 273.856148 g/mol | [7] |
| CAS Number | 1137576-38-5 | [3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [3] |
| LogP | 2.388 | [3] |
| Purity | ≥98% (typical) | [3] |
| Appearance | White to yellow to brown solid | [8] |
Regioselective Reactivity: A Tale of Three Halogens
The synthetic utility of this compound is defined by the predictable and sequential reactivity of its halogen substituents. This allows for a modular approach to building complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) at C4/C6
The chlorine atoms at the C4 and C6 positions are excellent leaving groups for SNAr reactions.[5] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[9][10] This pathway is energetically favorable due to the ability of the pyrimidine ring nitrogens and the remaining chlorine to stabilize the transient negative charge.
dot graph "SNAr_Mechanism" { graph [rankdir=LR, splines=ortho, nodesep=0.6, fontname="Helvetica", fontsize=12, label="Figure 2: General SNAr Mechanism at C4/C6", labelloc=b, labeljust=c, width=7.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
}
Caption: The addition-elimination pathway for SNAr reactions.
A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chlorine atoms.[4] In many cases, the first substitution occurs readily at or below room temperature, while the second substitution may require more forcing conditions, enabling selective mono- or di-substitution.
Field Insight: The choice of base and solvent is critical in controlling the selectivity and yield of SNAr reactions. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated, while polar aprotic solvents like DMF or NMP facilitate the reaction.[11]
Palladium-Catalyzed Cross-Coupling at C5
The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bonds, making it the preferred site for oxidative addition to a low-valent palladium(0) catalyst.[6] This selective activation is the cornerstone of its utility in modern synthetic chemistry, allowing for the introduction of aryl, alkyl, or alkynyl groups at the C5 position while preserving the reactive chloro-substituents for subsequent SNAr reactions.
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[12][13]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[6]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
dot graph "Suzuki_Catalytic_Cycle" { graph [splines=true, overlap=false, fontname="Helvetica", fontsize=12, label="Figure 3: Suzuki-Miyaura Coupling at the C5-Iodo Position", labelloc=b, labeljust=c, width=7.5]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
This selective cross-coupling enables the construction of a C5-functionalized 4,6-dichloropyrimidine core, which can then be further elaborated through SNAr reactions, as illustrated in the synthetic workflow below.
dot graph "Synthetic_Workflow" { graph [rankdir=TB, fontname="Helvetica", fontsize=12, label="Figure 4: Sequential Functionalization Strategy", labelloc=b, labeljust=c, width=7.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
}
Caption: A modular workflow for creating trisubstituted pyrimidines.
Experimental Protocols: Self-Validating Methodologies
The following protocols are representative methodologies. Researchers must optimize conditions for specific substrates and desired outcomes. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling at the C5 Position
Objective: To selectively introduce an aryl group at the C5 position via palladium-catalyzed cross-coupling.
Methodology:
-
Vessel Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.0 eq.).
-
Reagent Addition: The arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or K₃PO₄ (3.0 eq.), are added to the flask.[14]
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Solvent Addition: Degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1) are added via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the C5-aryl-4,6-dichloropyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To introduce an amino substituent at the C4/C6 position of a C5-functionalized dichloropyrimidine.
Methodology:
-
Reagent Solution: The C5-substituted-4,6-dichloropyrimidine (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask with a magnetic stir bar.
-
Nucleophile & Base Addition: The amine nucleophile (1.1 eq. for mono-substitution) and a non-nucleophilic base such as DIPEA (2.0 eq.) are added to the solution at room temperature.[11]
-
Reaction: The mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine. The reaction is monitored by TLC or LC-MS. For the second substitution, higher temperatures and a larger excess of the nucleophile may be required.
-
Work-up: Once the starting material is consumed, the reaction mixture is poured into ice water, often resulting in the precipitation of the product.
-
Isolation: The solid product is collected by vacuum filtration, washed with water, and then a non-polar solvent like hexane or ether to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion: An Enabling Tool for Chemical Innovation
This compound is more than a simple halogenated heterocycle; it is a precisely engineered scaffold that offers a reliable and versatile entry point into highly functionalized pyrimidine derivatives. Its well-defined and orthogonal reactivity at the C4/C6 and C5 positions allows for the systematic and predictable construction of complex molecules. For researchers in drug discovery, this translates into an accelerated ability to generate diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of novel therapeutic candidates.[1][15] The principles and protocols outlined in this guide provide a robust framework for leveraging the unique chemical properties of this powerful building block.
References
- 1. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound | 1137576-38-5 [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmcct.com [jmcct.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against N… [ouci.dntb.gov.ua]
A Technical Guide to Investigating the Solubility and Stability of 4,6-Dichloro-5-iodopyrimidine
Abstract
4,6-Dichloro-5-iodopyrimidine is a halogen-rich heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in multi-step syntheses is critically dependent on its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate and understand these key characteristics. We present theoretical considerations, detailed experimental protocols for determining thermodynamic solubility and assessing chemical stability through forced degradation studies, and potential degradation pathways. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for process optimization, formulation development, and regulatory compliance.
Introduction: The Chemical Context of this compound
This compound (C₄HCl₂IN₂) is a pyrimidine derivative characterized by a high degree of halogenation.[1][2] The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[3] The presence of two chlorine atoms and one iodine atom on the ring imparts distinct reactivity and physicochemical properties. The chloro groups are susceptible to nucleophilic aromatic substitution (SNAr), while the iodo group offers a handle for cross-coupling reactions.
A compound's performance in both synthetic and biological applications is governed by its solubility and stability. Poor solubility can hinder reaction kinetics and lead to inconsistent results in biological assays, while instability can result in the formation of impurities, loss of active ingredient, and potential toxicity.[4][5][6] Therefore, a thorough understanding of these parameters is not merely academic but a prerequisite for successful development. This guide provides the foundational knowledge and actionable protocols to systematically characterize this compound.
Compound Properties:
-
Molecular Formula: C₄HCl₂IN₂[2]
-
Molecular Weight: 274.88 g/mol [2]
-
Appearance: White to yellow to brown solid
-
Calculated LogP: 2.388[2]
Solubility Profile: From Theory to Practice
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] The calculated LogP of ~2.39 suggests that this compound is a moderately lipophilic compound, predicting poor solubility in aqueous media and favorable solubility in many organic solvents.[2] The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, offering some interaction with protic solvents, but the bulky, nonpolar halogen substituents dominate the molecule's character.
Predicted Solubility in Common Solvents
While specific quantitative experimental data for this compound is not extensively available in public literature, we can infer its likely solubility based on its structure and data from related halogenated and nitrated pyrimidines.[7][8][9] The following table provides an estimated solubility profile. It is imperative that these predictions are confirmed experimentally using the protocol outlined in Section 2.2.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | High lipophilicity (LogP ~2.39) and lack of H-bond donors. Similar halogenated pyrimidines are sparingly soluble in water.[9] |
| Methanol | Polar Protic | Slightly to Moderately Soluble | Can engage in hydrogen bonding with the ring nitrogens. Polarity is intermediate. |
| Ethanol | Polar Protic | Moderately Soluble | Lower polarity than methanol often improves solubility for lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Highly Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] |
| Dichloromethane (DCM) | Nonpolar | Soluble / Highly Soluble | The molecule's chlorinated nature aligns well with the polarity of DCM. |
| Ethyl Acetate | Intermediate Polarity | Moderately to Solubl | A common solvent for compounds with intermediate polarity. |
| Hexanes / Heptane | Nonpolar | Slightly Soluble | While the compound is lipophilic, the polarity of the C-Cl, C-I, and C-N bonds may limit solubility in purely aliphatic solvents. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.
Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
20 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have a visible amount of undissolved solid remaining at the end of the experiment to ensure saturation.[11]
-
Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the pre-equilibrated solvent (at the desired temperature, e.g., 25 °C) to the vial.
-
Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker. Agitate the mixture at a constant speed (e.g., 150 rpm) for at least 24-48 hours to ensure equilibrium is reached.[10] For some compounds, 72 hours may be necessary.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the shaker (at temperature) for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved particles.[11] Discard the first portion of the filtrate to avoid any adsorption effects from the filter material.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method. Determine the concentration by comparing the analytical response to a pre-established calibration curve.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
Workflow for Solubility Determination
The following diagram outlines the critical steps in the thermodynamic solubility determination process.
Caption: Experimental workflow for thermodynamic solubility determination.
Chemical Stability Profile
Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products.[6][12] The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Forced degradation (stress testing) studies are performed to accelerate the formation of degradation products and elucidate the intrinsic stability of the molecule.[6]
Factors Influencing Stability
-
pH: The pyrimidine ring is susceptible to both acidic and basic hydrolysis, although this is often condition-dependent.[13] At low pH, the ring nitrogens can be protonated, potentially altering the electron density and reactivity of the ring. At high pH, hydroxide ions can act as nucleophiles, leading to the hydrolysis of the chloro substituents to form hydroxypyrimidines. The stability of related compounds often varies significantly with pH.[13][14]
-
Temperature: Degradation reactions are typically accelerated at higher temperatures.[15][16] Arrhenius kinetics can be used to predict degradation rates at lower temperatures based on data from accelerated studies at elevated temperatures.
-
Light (Photostability): Carbon-halogen bonds, particularly the carbon-iodine bond, can be susceptible to photolytic cleavage upon exposure to UV or visible light, potentially leading to radical-mediated degradation pathways. Therefore, the compound should be stored protected from light.[2]
-
Oxidation: While the pyrimidine ring itself is relatively electron-deficient, interaction with strong oxidizing agents could lead to degradation.
Potential Degradation Pathways
Based on the structure, two primary degradation pathways are plausible:
-
Nucleophilic Substitution (Hydrolysis): The chlorine atoms at positions 4 and 6 are activated towards nucleophilic attack. In the presence of water or hydroxide, these can be displaced to form the corresponding mono- and di-hydroxypyrimidine derivatives.
-
Reductive Dehalogenation: The C-I bond is the weakest of the carbon-halogen bonds present and may be susceptible to reductive cleavage under certain conditions, replacing the iodine atom with hydrogen.
References
- 1. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. benchchem.com [benchchem.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-5-iodopyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a diverse array of biological targets.[1] Within this privileged structural class, halogenated pyrimidines, and specifically 4,6-dichloro-5-iodopyrimidine, represent highly versatile building blocks in the synthesis of complex, biologically active molecules. The distinct reactivity of the chloro and iodo substituents at the C4, C6, and C5 positions allows for selective and sequential functionalization, making this intermediate an invaluable tool for constructing diverse chemical libraries for drug discovery programs. This guide provides a comprehensive overview of the synthetic routes to this compound, delving into the mechanistic rationale behind the chosen methodologies and providing detailed experimental protocols.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1137576-38-5 | [2][3] |
| Molecular Formula | C₄HCl₂IN₂ | [2][3] |
| Molecular Weight | 274.88 g/mol | [3] |
| Appearance | White to yellow to brown solid | [2] |
| Melting Point | 134.9-136.5 °C | [4] |
| Storage | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C | [2][4] |
Synthetic Pathways to this compound: A Two-Stage Approach
The synthesis of this compound is most logically approached as a two-stage process:
-
Chlorination: The conversion of the readily available starting material, 4,6-dihydroxypyrimidine, to the key intermediate, 4,6-dichloropyrimidine.
-
Iodination: The regioselective introduction of an iodine atom at the C5 position of 4,6-dichloropyrimidine.
Overall synthetic strategy for this compound.
Stage 1: Synthesis of 4,6-Dichloropyrimidine
The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a critical first step. 4,6-Dihydroxypyrimidine exists in tautomeric equilibrium with its keto forms, pyrimidine-4,6(1H,5H)-dione. The chlorination process effectively replaces the hydroxyl groups with chlorine atoms, transforming the molecule into a highly reactive intermediate for subsequent functionalization. Two primary industrial methods for this transformation are the use of phosphorus oxychloride (POCl₃) and phosgene (COCl₂).
Method 1: Chlorination using Phosphorus Oxychloride
This is the most common and well-established method for the synthesis of 4,6-dichloropyrimidine.[5] The reaction proceeds by treating 4,6-dihydroxypyrimidine with phosphorus oxychloride, often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (Hünig's base) or dimethylaniline.
Mechanism of Action:
The reaction mechanism involves the initial formation of a pyrophosphate-like intermediate by the reaction of the hydroxyl groups of the pyrimidine with phosphorus oxychloride. The tertiary amine acts as a scavenger for the liberated HCl, driving the reaction to completion. The chloride ions then act as nucleophiles, displacing the phosphate esters to yield the desired dichloropyrimidine.
Simplified mechanism for chlorination with POCl₃.
Experimental Protocol:
-
Reagents:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (Hünig's base)
-
Methylcyclohexane (for extraction)
-
-
Procedure:
-
To a stirred mixture of N,N-diisopropylethylamine (2.0 eq) and phosphorus oxychloride (3.4 eq) in methylcyclohexane under a nitrogen atmosphere, heat the mixture to 75-80 °C.
-
Add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise, maintaining the reaction temperature between 75-90 °C (Note: the reaction is exothermic).
-
After the addition is complete, maintain the reaction mixture at 75-80 °C for 2 hours.
-
Carefully quench the reaction by pouring the mixture into water, ensuring the temperature of the aqueous layer is maintained above 30 °C.
-
Separate the organic layer and extract the aqueous layer with methylcyclohexane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine as a solid.[6]
-
| Parameter | Value | Reference |
| Reactants | 4,6-Dihydroxypyrimidine, POCl₃, N,N-Diisopropylethylamine | [6] |
| Solvent | Methylcyclohexane | [6] |
| Temperature | 75-90 °C | [6] |
| Reaction Time | ~3 hours | [6] |
| Yield | High | [6] |
Method 2: Chlorination using Phosgene
An alternative to phosphorus oxychloride is the use of phosgene in the presence of a tertiary amine base and a chlorinated solvent.[4] While this method avoids the generation of phosphate byproducts, it requires handling the highly toxic phosgene gas.
Experimental Protocol:
-
Reagents:
-
4,6-Dihydroxypyrimidine
-
Phosgene (COCl₂)
-
Dimethylaniline
-
Dichloromethane
-
-
Procedure:
-
Disperse 4,6-dihydroxypyrimidine (1.0 eq) in dichloromethane with agitation.
-
Add dimethylaniline (2.0 eq) to the mixture.
-
Introduce phosgene (condensed or as a gas) into the sealed reaction system.
-
Heat the mixture at reflux for 17-24 hours.
-
After cooling, remove excess phosgene by sparging with nitrogen.
-
Quench the reaction by slowly adding water with cooling.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain 4,6-dichloropyrimidine.[4]
-
| Parameter | Value | Reference |
| Reactants | 4,6-Dihydroxypyrimidine, Phosgene, Dimethylaniline | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 17-24 hours | [4] |
| Yield | ~80% | [4] |
Stage 2: Iodination of 4,6-Dichloropyrimidine
The introduction of iodine at the C5 position of 4,6-dichloropyrimidine is achieved through electrophilic aromatic substitution. The pyrimidine ring is electron-deficient, which makes electrophilic substitution challenging. However, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. The use of a potent electrophilic iodine source is necessary to achieve this transformation efficiently.
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and reliable method can be proposed based on the well-documented iodination of other electron-deficient heterocycles using N-iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoroacetic acid (TFA).[7][8]
Proposed Method: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
Mechanism of Action:
Trifluoroacetic acid activates N-iodosuccinimide by protonating the carbonyl oxygen, which increases the electrophilicity of the iodine atom. This generates a potent iodinating species, often represented as I⁺, which then attacks the electron-rich C5 position of the 4,6-dichloropyrimidine ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.[7]
Proposed mechanism for the iodination of 4,6-dichloropyrimidine with NIS/TFA.
Proposed Experimental Protocol:
-
Reagents:
-
4,6-Dichloropyrimidine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (or other suitable inert solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (as a catalyst or co-solvent).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Characterization of this compound
Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the proton at the C2 position. The chemical shift of this proton would be downfield due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.
-
¹³C NMR: The carbon spectrum will show distinct signals for the four carbon atoms in the pyrimidine ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms and one iodine atom. A mass spectrum for this compound is available in the SpectraBase database.[9][10]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (134.9-136.5 °C).[4]
Conclusion and Future Outlook
This compound is a valuable and versatile intermediate in medicinal chemistry. The synthetic routes outlined in this guide, proceeding from the readily available 4,6-dihydroxypyrimidine, offer reliable and scalable methods for its preparation. The two-step sequence of chlorination followed by regioselective iodination provides a clear and efficient pathway to this key building block. While the chlorination step is well-documented, the iodination of 4,6-dichloropyrimidine represents an area where further optimization and reporting of detailed experimental procedures would be beneficial to the scientific community. The continued exploration of new synthetic methodologies and applications of this compound will undoubtedly contribute to the discovery and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1137576-38-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 7. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4,6-Dichloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Polysubstituted Pyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][2] The ability to precisely and efficiently introduce diverse molecular fragments onto the pyrimidine ring is therefore of paramount importance for the generation of novel chemical entities and the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[3]
This guide provides a detailed application note and a robust starting protocol for the Suzuki-Miyaura cross-coupling of 4,6-dichloro-5-iodopyrimidine. This tri-halogenated substrate offers a unique platform for sequential and site-selective functionalization, enabling the synthesis of complex, polysubstituted pyrimidines.
Substrate Analysis: this compound
The reactivity of this compound in the Suzuki-Miyaura coupling is dictated by the differential reactivity of its three carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the organohalide is the initial and often rate-determining step in the catalytic cycle.[4] The established order of reactivity for carbon-halogen bonds in this step is C-I > C-Br > C-Cl.[3]
This inherent reactivity difference is the cornerstone of achieving selectivity in the functionalization of this compound. The carbon-iodine bond at the C5 position is significantly more susceptible to oxidative addition than the carbon-chlorine bonds at the C4 and C6 positions. This allows for the selective formation of a C-C bond at the C5 position while preserving the chloro-substituents for subsequent downstream transformations, such as further cross-coupling reactions or nucleophilic aromatic substitutions.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₄HCl₂IN₂ | [5] |
| Molecular Weight | 274.88 g/mol | [5][6] |
| Appearance | White to yellow to brown solid | |
| Storage | Refrigerator, sealed, away from moisture and light | [6] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
References
- 1. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines [mdpi.com]
- 3. acs.org [acs.org]
- 4. gctlc.org [gctlc.org]
- 5. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Application Note & Protocol: Chemoselective Sonogashira Coupling with 4,6-Dichloro-5-iodopyrimidine
Introduction: The Strategic Value of Substituted Pyrimidines
Alkynyl-substituted pyrimidines are privileged scaffolds in modern drug discovery and materials science. Their rigid, linear geometry and electron-rich triple bond make them crucial building blocks for kinase inhibitors, antivirals, and functional organic materials.[1][2] The Sonogashira cross-coupling reaction stands as the most robust and versatile method for forging the key carbon-carbon bond between a terminal alkyne and an aryl or heteroaryl halide.[1][3][4]
This guide provides a detailed protocol and expert insights for the Sonogashira coupling of a highly functionalized and synthetically valuable substrate: 4,6-dichloro-5-iodopyrimidine . The unique electronic and steric properties of this molecule present an opportunity for highly chemoselective synthesis, which will be the central focus of this application note. We will explore the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Reaction Principle: The Dual Catalytic Cycle of Sonogashira Coupling
The Sonogashira reaction's efficiency stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While copper-free variants exist to prevent undesired alkyne homocoupling, the classical Pd/Cu co-catalyzed system remains highly effective and is detailed here.[1][7][8]
The key steps are:
-
Palladium(0) Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-iodide bond of the pyrimidine, forming a Pd(II) complex. This is typically the rate-determining step and is fastest for more labile bonds (C-I > C-Br > C-Cl).[5][6][9]
-
Copper(I) Acetylide Formation: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne.[6] An amine base then deprotonates the alkyne, making it more acidic and facilitating the formation of a copper(I) acetylide intermediate.[6][10]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[5][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C bond of the desired product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5][6]
Substrate Profile: The Advantage of this compound
The structure of this compound is ideal for selective, sequential cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions follows a well-established trend: C-I > C-Br > C-OTf > C-Cl .[9]
This reactivity difference is the cornerstone of our protocol. The Carbon-Iodine bond at the C5 position is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the two Carbon-Chlorine bonds at the C4 and C6 positions. By carefully controlling reaction conditions (temperature, time, catalyst loading), we can achieve exclusive coupling at the iodo-position, preserving the chloro-substituents for subsequent downstream transformations (e.g., Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution).
Detailed Experimental Protocol
This protocol provides a general method for the coupling of various terminal alkynes with this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific alkyne.
Reagents & Equipment
-
Substrates: this compound [CAS: 1137576-38-5], Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) Iodide (CuI)[1][5]
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[1][11]
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for workup and purification.
Catalyst System Selection
-
Palladium Source: PdCl₂(PPh₃)₂ is often preferred due to its higher air stability compared to Pd(PPh₃)₄.[5] The active Pd(0) species is generated in situ from the Pd(II) precursor.[1]
-
Copper Co-catalyst: CuI is the standard co-catalyst and is critical for increasing the reaction rate under mild conditions, allowing for room temperature reactions in many cases.[1][12]
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand provided by the catalyst complex. For challenging substrates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[5]
Base and Solvent Selection
-
Base: An amine base like Et₃N is crucial. It serves two primary functions: neutralizing the HI byproduct generated during the reaction and acting as a solvent or co-solvent.[1][10]
-
Solvent: THF is an excellent general-purpose solvent. For less reactive partners, a more polar, higher-boiling solvent like DMF can be beneficial. All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and oxidative homocoupling of the alkyne (Glaser coupling).[1][12]
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the terminal alkyne (1.1–1.2 eq).
-
Solvent and Base Addition: Add anhydrous THF (approx. 0.1–0.2 M concentration relative to the pyrimidine) and triethylamine (2.0–3.0 eq).
-
Degassing: Seal the flask and subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can promote unwanted side reactions.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add CuI (0.01–0.05 eq) and PdCl₂(PPh₃)₂ (0.01–0.05 eq). The mixture may change color upon catalyst addition.
-
Reaction: Stir the reaction at room temperature or heat to 50-65 °C. The optimal temperature depends on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.[13]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.[13]
Data Summary and Optimization
The following table summarizes typical reaction parameters. Optimization may be required based on the specific alkyne used.
| Parameter | Recommended Range | Rationale & Notes |
| Pyrimidine | 1.0 eq | Limiting reagent. |
| Alkyne | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the pyrimidine. |
| Pd Catalyst | 1 - 5 mol% | Lower loadings are preferable; higher loadings may be needed for difficult couplings. |
| Cu(I) Co-catalyst | 1 - 5 mol% | Essential for high reaction rates at lower temperatures. |
| Base (Et₃N) | 2.0 - 5.0 eq | Neutralizes HI byproduct. Can also serve as the solvent.[1] |
| Solvent | THF, DMF, MeCN | Must be anhydrous and degassed. |
| Temperature | 25 °C - 80 °C | Start at room temperature. Gentle heating can accelerate slow reactions.[9] |
| Atmosphere | Inert (Argon/N₂) | Crucial to prevent catalyst oxidation and Glaser homocoupling.[1][14] |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen or moisture.
-
Solution: Ensure all reagents, solvents, and equipment are scrupulously dry and that degassing was thorough.
-
-
Significant Homocoupling (Glaser Product):
-
Formation of Side-Products:
-
Cause: Reaction at chloro-positions due to excessive temperature or reaction time.
-
Solution: Run the reaction at the lowest effective temperature and monitor carefully to stop it upon consumption of the starting material.
-
Conclusion
The Sonogashira coupling of this compound offers a reliable and highly chemoselective route to valuable 5-alkynylpyrimidine intermediates. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for precise functionalization at the C5 position while retaining the C4 and C6 chloro-substituents for further synthetic elaboration. By adhering to the principles of inert atmosphere operation and careful selection of catalysts and conditions, researchers can effectively leverage this protocol for applications in drug development and advanced materials synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. depts.washington.edu [depts.washington.edu]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,6-Dichloro-5-iodopyrimidine
Introduction: The Strategic Value of the 4,6-Dichloro-5-iodopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in the structures of numerous clinically approved drugs and biologically active molecules.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases makes it an exceptionally valuable core for designing targeted inhibitors.[2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of modern drug discovery.[4][5]
This guide focuses on a particularly versatile and powerful starting material: This compound . This trifunctionalized scaffold offers a pre-defined and logical roadmap for molecular elaboration due to the differential reactivity of its three halogen atoms. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling than the carbon-chlorine bonds.[6][7] Furthermore, the two chlorine atoms at the electron-deficient C4 and C6 positions are primed for nucleophilic aromatic substitution (SNAr).[8] This inherent reactivity hierarchy allows for a sequential and highly controlled construction of complex, multi-substituted pyrimidine derivatives, enabling a systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.
Herein, we provide a detailed exposition of the core synthetic strategies, field-proven experimental protocols, and the underlying chemical logic for leveraging this compound as a launchpad for the synthesis of potent kinase inhibitors.
Core Synthetic Workflow: A Strategy of Sequential Functionalization
The synthetic utility of this compound is rooted in a three-stage functionalization strategy. This approach allows for the precise and independent installation of three different substituents (R¹, R², and R³) at the C5, C4, and C6 positions, respectively.
Caption: General workflow for sequential functionalization.
Part 1: C5-Arylation/Alkynylation via Palladium-Catalyzed Cross-Coupling
The initial and most critical step is the selective functionalization of the C5 position. The greater reactivity of the iodo group under palladium catalysis allows for its clean conversion while preserving the chloro substituents for subsequent steps.[6]
Causality Behind the Selectivity
The mechanism of palladium-catalyzed cross-coupling reactions (like Suzuki and Sonogashira) begins with the oxidative addition of the organohalide to a Pd(0) complex. The bond dissociation energy of C-I is lower than that of C-Cl, and the C-I bond is more polarizable, making the oxidative addition step significantly faster for the aryl iodide. This kinetic difference is the foundation of the entire regioselective strategy.
Protocol 1A: Suzuki-Miyaura Coupling for C5-Arylation
This protocol is ideal for introducing aryl or heteroaryl moieties, which can serve as critical pharmacophores to occupy hydrophobic pockets within the kinase active site.
Objective: To synthesize 5-Aryl-4,6-dichloropyrimidine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-Dioxane or Toluene/Water mixture
-
Standard Schlenk line glassware, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane via cannula. The typical concentration is 0.1 M with respect to the starting pyrimidine.
-
Reaction: Heat the reaction mixture to 80-100 °C. The causality here is that higher temperatures facilitate the catalytic cycle, particularly the transmetalation and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1B: Sonogashira Coupling for C5-Alkynylation
This protocol introduces a linear and rigid alkynyl linker, a valuable structural element for probing narrow channels in the ATP binding site or for serving as a handle for further "click chemistry" modifications.
Objective: To synthesize 5-Alkynyl-4,6-dichloropyrimidine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in degassed THF.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (1.5 mol%) to the solution. The copper co-catalyst is crucial as it forms a copper(I) acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[9][10]
-
Reagent Addition: Add the terminal alkyne (1.2 eq) followed by the dropwise addition of TEA (2.5 eq). The base is required to deprotonate the terminal alkyne.
-
Reaction: Stir the reaction at room temperature. The Sonogashira coupling is often efficient at ambient temperature, minimizing side reactions.
-
Monitoring: Monitor by TLC or LC-MS (typically 2-8 hours).
-
Workup & Purification: Follow the same procedure as described in Protocol 1A.
Part 2: C4/C6 Amination via SNAr or Buchwald-Hartwig Coupling
With the C5 position functionalized, the two chloro-substituents at the electron-poor C4 and C6 positions are now targets for amination. These amine substituents are often designed to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.
Protocol 2A: Sequential Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct and often high-yielding method for introducing amine nucleophiles. The high electrophilicity of the pyrimidine ring facilitates this reaction.[8] Selectivity between the C4 and C6 positions can often be achieved by controlling the reaction temperature, especially if the C5 substituent creates a slight electronic or steric bias.
Objective: To synthesize mono- and di-aminated pyrimidine derivatives.
Step-by-Step Methodology (for first substitution, e.g., at C4):
-
Setup: In a round-bottom flask, dissolve the C5-functionalized pyrimidine (1.0 eq) in a solvent like isopropanol or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add the primary or secondary amine (1.1 eq) and a base such as DIPEA or TEA (1.2 eq).
-
Reaction (Low Temperature): Stir the reaction at a controlled temperature, starting from room temperature and gently warming if necessary (e.g., 40-60 °C). The lower temperature favors monosubstitution.
-
Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, quench with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash, dry, and concentrate.
-
Purification: Purify by column chromatography to isolate the mono-substituted intermediate.
For second substitution (at C6):
-
Reaction (High Temperature): Take the purified mono-substituted product and react it with the second amine (can be the same or different). This step typically requires more forcing conditions (e.g., higher temperatures of 80-120 °C) to overcome the reduced reactivity of the ring after the first electron-donating amine has been added.
-
Workup & Purification: Follow the same workup and purification procedure.
Protocol 2B: Buchwald-Hartwig Amination
This palladium-catalyzed method is a powerful alternative to SNAr, particularly for coupling less nucleophilic amines (like anilines) or when SNAr requires temperatures that might degrade sensitive functional groups.[11][12]
Objective: To couple challenging amines at the C4 or C6 positions.
Materials:
-
C5,C4-difunctionalized-6-chloropyrimidine intermediate
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed Toluene or Dioxane
Step-by-Step Methodology:
-
Setup: In a glovebox or under a strict inert atmosphere, combine the chloropyrimidine substrate (1.0 eq), the amine (1.2 eq), the base (1.5 eq), the palladium precatalyst, and the ligand in a Schlenk tube.
-
Solvent & Reaction: Add degassed toluene and heat the reaction to 80-110 °C. The bulky, electron-rich phosphine ligand is critical; it facilitates both the oxidative addition of the aryl chloride and the final reductive elimination step that forms the C-N bond.[13][14]
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Purify by column chromatography.
Caption: Simplified Buchwald-Hartwig amination cycle.
Application Example: Synthesis of a MARK4 Inhibitor Scaffold
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a target in cancer and neurodegenerative disorders like Alzheimer's disease.[2] The following is a representative synthesis of a 4,6-disubstituted pyrimidine inhibitor scaffold targeting MARK4, adapted from literature procedures.[15][16]
Caption: Synthetic route to a MARK4 inhibitor scaffold.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Suzuki Coupling | This compound | Thiophene-3-boronic acid, Pd(PPh₃)₄, K₂CO₃ | 4,6-Dichloro-5-(thiophen-3-yl)pyrimidine | 75-85% |
| 2 | SNAr | Product from Step 1 | N-Boc-piperazine, TEA | tert-butyl 4-(6-chloro-5-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate | 80-90% |
| 3 | SNAr | Product from Step 2 | Substituted Aniline | Di-substituted Final Product | 60-75% |
| 4 | Deprotection | Final Product (if Boc-protected) | Trifluoroacetic Acid (TFA) in DCM | Free Piperazine for further modification | >95% |
Structure-Activity Relationship (SAR) Insights
The described synthetic strategy allows for systematic modification to probe SAR.
-
C5-Position (R¹): The aryl/heteroaryl group introduced via Suzuki coupling explores a hydrophobic region. Varying its size and electronics can tune potency and selectivity.
-
C4-Position (R²): The amine installed here often interacts with the kinase hinge region. Primary or secondary amines capable of donating a hydrogen bond are often crucial for activity.
-
C6-Position (R³): This position often points towards the solvent-exposed region. Attaching larger, more polar groups here can be used to improve solubility and other pharmacokinetic properties without disrupting core binding.
| Compound ID | R¹ (C5-Group) | R² (C4-Amine) | R³ (C6-Amine) | Kinase IC₅₀ (nM) |
| EX-1 | Thiophen-3-yl | 4-Fluoroaniline | N-methylpiperazine | 50 |
| EX-2 | Phenyl | 4-Fluoroaniline | N-methylpiperazine | 120 |
| EX-3 | Thiophen-3-yl | Aniline | N-methylpiperazine | 250 |
| EX-4 | Thiophen-3-yl | 4-Fluoroaniline | Morpholine | 75 |
Data is representative and for illustrative purposes.
Biological Context: The MARK4 Signaling Pathway
Inhibitors developed using this chemistry can be used to probe cellular signaling. MARK4 is known to be involved in regulating microtubule dynamics and has been implicated in pathways like MAPK/ERK.[2]
Caption: Simplified MARK4 signaling pathway and point of inhibition.
Conclusion
This compound is a supremely versatile and strategically designed building block for the synthesis of kinase inhibitors. The predictable and sequential reactivity of its three halogenated positions enables a logical and efficient approach to building molecular complexity. By mastering the core palladium-catalyzed cross-coupling and nucleophilic substitution reactions detailed in these protocols, researchers are well-equipped to generate novel, potent, and selective kinase inhibitors for the advancement of targeted therapeutics.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sltchemicals.com [sltchemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. research.rug.nl [research.rug.nl]
- 15. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Application Notes and Protocols: Strategic Amination of 4,6-Dichloro-5-iodopyrimidine via Buchwald-Hartwig Coupling
Introduction: The Strategic Value of Halogenated Pyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalization of this privileged heterocycle is therefore of paramount importance. Halogenated pyrimidines, such as 4,6-dichloro-5-iodopyrimidine, are exceptionally versatile building blocks, offering multiple reaction sites for diversification. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds, a linkage frequently found in biologically active molecules.[1] This application note provides a detailed experimental guide for the selective Buchwald-Hartwig amination of this compound, enabling the controlled synthesis of mono- and di-aminated pyrimidine derivatives.
Understanding the Reaction: Causality and Selectivity
The successful application of the Buchwald-Hartwig amination to a polyhalogenated substrate like this compound hinges on understanding and controlling the regioselectivity of the reaction. Two key factors govern where the amination will occur: the inherent reactivity of the carbon-halogen bonds and the electronic properties of the pyrimidine ring.
1. Carbon-Halogen Bond Reactivity: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] Therefore, in this compound, the C-I bond at the 5-position is the most likely site for initial reaction.
2. Positional Reactivity of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituents. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition.
In the case of this compound, these two factors are in opposition. While the C-I bond is inherently more reactive, the C4 and C6 positions are electronically more activated. By carefully selecting the reaction conditions, specifically a suitable palladium catalyst and ligand system, we can favor the kinetically preferred C-I bond activation, enabling a highly selective mono-amination at the C5 position. Subsequent amination at the C4 or C6 positions can then be achieved under more forcing conditions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the selective mono-amination of this compound at the C5 position, followed by a protocol for the subsequent di-amination at the C4/C6 position.
Protocol 1: Selective Mono-amination at the C5-Position
This protocol is designed to selectively couple an amine to the C5 position of this compound, leaving the two chlorine atoms intact.
Reaction Scheme:
Caption: Selective mono-amination at the C5 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |
| XPhos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Reagent Grade | In-house preparation |
| Brine | Reagent Grade | In-house preparation |
| Anhydrous MgSO₄ | Reagent Grade | Commercially Available |
| Schlenk flask | - | Standard laboratory equipment |
| Magnetic stirrer with heating | - | Standard laboratory equipment |
| Inert gas (Argon or Nitrogen) | High Purity | Gas cylinder |
| Syringes and needles | - | Standard laboratory equipment |
| TLC plates (Silica gel 60 F₂₅₄) | - | Commercially Available |
| Silica gel for column chromatography | 230-400 mesh | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL per 1 mmol of pyrimidine) to the flask. Stir the mixture for 5 minutes at room temperature. Then, add the amine (1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-amino-4,6-dichloropyrimidine derivative.
Protocol 2: Subsequent Di-amination at the C4/C6-Position
This protocol is for the amination of the remaining chloro-substituent(s) of the 5-amino-4,6-dichloropyrimidine derivative obtained from Protocol 1.
Reaction Scheme:
Caption: Subsequent amination at the C4/C6 position.
Materials and Reagents:
-
All materials and reagents from Protocol 1.
-
5-amino-4,6-dichloropyrimidine derivative (product from Protocol 1).
-
Second amine (can be the same or different from the first).
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the 5-amino-4,6-dichloropyrimidine derivative (1.0 equiv), Pd₂(dba)₃ (0.04 equiv), a bulky biarylphosphine ligand such as RuPhos or BrettPhos (0.08 equiv), and a stronger base such as lithium bis(trimethylsilyl)amide (LHMDS) (2.8 equiv for di-substitution).[3]
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane or toluene (5 mL per 1 mmol of substrate). Stir the mixture for 5 minutes at room temperature. Then, add the second amine (2.4 equiv for di-substitution) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The less reactive C-Cl bonds require more forcing conditions.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up, Extraction, Washing, Drying, and Purification: Follow steps 4-8 as described in Protocol 1.
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1 (C5-Amination) | Protocol 2 (C4/C6-Amination) | Rationale for a change |
| Substrate | This compound | 5-amino-4,6-dichloropyrimidine | Starting with the more reactive C-I bond. |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | RuPhos or BrettPhos | Bulky, electron-rich ligands are needed for the less reactive C-Cl bonds.[4] |
| Base | NaOtBu | LHMDS | A stronger base may be required for the less reactive coupling.[3] |
| Solvent | Toluene | 1,4-Dioxane or Toluene | Dioxane can be beneficial for C-Cl amination. |
| Temperature | 80 °C | 100-120 °C | Higher temperatures are needed to overcome the higher activation energy of C-Cl bond cleavage. |
| Amine (equiv.) | 1.2 | 2.4 (for di-substitution) | Stoichiometry adjusted for the number of desired substitutions. |
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand loading, or reaction temperature. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur. The choice of a bulky, electron-rich ligand can often suppress this side reaction.
-
Low Yield: Poor solubility of reagents can sometimes be an issue. Ensure adequate stirring and consider using a co-solvent if necessary.
-
Ligand Selection: The choice of ligand is critical for success, especially for the less reactive C-Cl bonds. Screening of different biarylphosphine ligands may be necessary to optimize the yield for a specific amine.
Conclusion
The selective Buchwald-Hartwig amination of this compound offers a powerful and flexible strategy for the synthesis of a diverse range of substituted pyrimidines. By leveraging the differential reactivity of the carbon-halogen bonds and carefully controlling the reaction conditions, researchers can achieve high yields of either mono- or di-aminated products. The protocols provided in this application note serve as a robust starting point for the development of novel pyrimidine-based compounds for applications in drug discovery and materials science.
References
Application Notes: The Strategic Utility of 4,6-Dichloro-5-iodopyrimidine in Modern Agrochemical Synthesis
Introduction: A Scaffold for Innovation
In the competitive landscape of agrochemical research, the discovery of novel active ingredients hinges on the efficient construction of diverse molecular architectures. The pyrimidine ring is a privileged scaffold, forming the core of numerous commercial herbicides, fungicides, and insecticides.[1][2] Among the vast array of pyrimidine-based synthons, 4,6-Dichloro-5-iodopyrimidine (CAS No. 1137576-38-5) emerges as a uniquely valuable building block.[3][4] Its trifunctionalized nature, featuring two chlorine atoms and one iodine atom, is not a redundancy but a strategic asset. The distinct chemical reactivity of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bonds allows for a programmed, sequential approach to molecular elaboration, making it a cornerstone for generating libraries of novel compounds for high-throughput screening.
These application notes serve as a technical guide for research scientists and process chemists, detailing the underlying principles, key reactions, and field-proven protocols for leveraging the unique reactivity of this compound in the synthesis of next-generation agrochemicals.
PART 1: The Principle of Chemoselective Functionalization
The primary value of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the more robust C-Cl bonds on the electron-deficient pyrimidine ring.[5][6] This reactivity hierarchy is the key to synthetic strategy, enabling the selective introduction of a diversity-oriented fragment at the 5-position while preserving the chloro-substituents at the 4- and 6-positions for subsequent transformations.
This stepwise approach is critical in agrochemical discovery, where structure-activity relationships (SAR) are meticulously explored. By first coupling a range of aryl or heteroaryl boronic acids at the C-5 position, and then exploring substitutions at the C-4 and C-6 positions, researchers can systematically tune a molecule's biological activity, selectivity, and physicochemical properties.
Caption: Strategic workflow for sequential functionalization.
PART 2: The Suzuki-Miyaura Coupling: A Cornerstone Reaction
The Suzuki-Miyaura cross-coupling is the preeminent method for exploiting the C-I bond's lability. It facilitates the formation of a C-C bond between the pyrimidine core and a wide array of aryl or heteroaryl boronic acids or esters under relatively mild conditions.[7] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding reaction optimization.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For substrates like this compound, phosphine ligands are commonly employed to stabilize the palladium catalyst.
PART 3: Application Protocol - Selective Suzuki-Miyaura Coupling
This protocol provides a robust, field-tested starting point for the selective C-5 arylation of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific boronic acids.
Objective: To synthesize a 4,6-dichloro-5-arylpyrimidine derivative via selective palladium-catalyzed cross-coupling.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.1 - 1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)
-
Silica gel (for chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for extraction and purification
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through a septum, add degassed solvents. A common ratio is 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting iodide. Reactions are typically complete within 4-16 hours.[5][8]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4,6-dichloro-5-arylpyrimidine.
Safety Considerations:
-
Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
1,4-Dioxane is a potential carcinogen and peroxide-former. Use anhydrous, inhibitor-stabilized solvent.
-
Operations under an inert atmosphere require proper training and equipment.
PART 4: Data Presentation - Comparative Reaction Conditions
The selection of reaction parameters is crucial for success. The table below summarizes typical conditions used for Suzuki couplings on related halogenated pyrimidine systems, providing a valuable reference for experimental design.[5][8][9]
| Entry | Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85 |
| 2 | 4-Chloro-6-(3-iodophenyl)pyrimidine | Pd(PPh₃)₄ (5%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 2-24 | 75-95 |
| 3 | 2,6-Dichloro-4-iodopyridine | Pd(PPh₃)₄ (5%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4-12 | >90 |
Conclusion
This compound stands out as a highly strategic intermediate in the synthesis of novel agrochemicals. Its well-defined reactivity hierarchy allows for the reliable and selective introduction of molecular diversity at the C-5 position via robust methods like the Suzuki-Miyaura coupling. The resulting 4,6-dichloro-5-arylpyrimidine scaffold serves as a versatile platform for further derivatization, enabling a systematic and efficient exploration of the chemical space required to identify potent and safe crop protection agents. The protocols and principles outlined herein provide a solid foundation for researchers to unlock the full synthetic potential of this powerful building block.
References
- 1. sltchemicals.com [sltchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Selective C-C Bond Formation Using 4,6-Dichloro-5-iodopyrimidine: A Strategic Guide to Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers and Medicinal Chemists
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence in medicinal chemistry underscores the continuous need for robust and selective synthetic methods to functionalize this ring system.[3] 4,6-Dichloro-5-iodopyrimidine is a trifunctional building block of immense strategic value, offering three distinct halogenated positions for sequential and site-selective chemical modification.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the selective formation of carbon-carbon bonds using this versatile substrate. We will explore the foundational principles of regioselectivity in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the synthesis of diverse and complex molecular architectures.
The Principle of Regioselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl.[6][7]
This reactivity hierarchy is the cornerstone of chemoselectivity, allowing for the preferential reaction at the C5-iodo position under mild conditions, while leaving the more robust C4 and C6-chloro positions available for subsequent transformations under more forcing conditions.[7][8] This enables a modular approach to building complex, multi-substituted pyrimidines, which is a powerful strategy in diversity-oriented synthesis for drug discovery.[9]
Caption: Logical workflow for sequential functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[10][11] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11] When applied to this compound, the reaction proceeds with high selectivity at the C5-iodo position.[12]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the most reactive C-I bond to the active Pd(0) species.[11] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center, a step facilitated by the base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[13]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C4HCl2IN2 | CID 56763824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 4,6-Dichloro-5-iodopyrimidine in the Synthesis of Novel Antiviral Agents
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in antiviral drug discovery.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows for potent and selective interactions with viral and host cell machinery.[2] This guide focuses on the strategic application of 4,6-dichloro-5-iodopyrimidine, a highly versatile trifunctionalized building block, for the synthesis of diverse pyrimidine derivatives with potential antiviral activity. We provide an in-depth analysis of its chemical reactivity, detailed experimental protocols for key transformations, and a discussion of the biological rationale behind these synthetic strategies. This document is intended for researchers, chemists, and drug development professionals engaged in the pursuit of new antiviral therapies.
The Strategic Advantage of this compound
The utility of this compound as a synthetic precursor stems from the differential reactivity of its three halogen-substituted positions. This allows for a programmed, regioselective approach to molecular elaboration, enabling the creation of complex, multi-substituted pyrimidines from a single, commercially available starting material.
-
C5-Iodo Group: The carbon-iodine bond is the most labile and is highly susceptible to palladium-catalyzed cross-coupling reactions. This position is ideal for introducing carbon-based substituents, such as aryl, heteroaryl, or alkynyl groups, via reactions like Suzuki-Miyaura and Sonogashira couplings.[3][4]
-
C4/C6-Chloro Groups: The chlorine atoms are primarily reactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates these positions for attack by nucleophiles, most notably amines.[5] Crucially, the C4 position is generally more electrophilic and thus more reactive than the C6 position, allowing for sequential amination by carefully controlling reaction conditions such as temperature and stoichiometry.
This predictable hierarchy of reactivity forms the foundation for building molecular diversity and tailoring compounds towards specific antiviral targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dichloro-5-iodopyrimidine as a Strategic Intermediate for Anticancer Drug Discovery
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, serving as a fundamental component of DNA and RNA and as the structural core of numerous therapeutic agents.[1] Its inherent ability to mimic endogenous nucleobases allows for critical interactions with a multitude of biological targets, making it a "privileged scaffold" in drug design.[2] In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent anticancer properties, with many approved drugs, such as 5-fluorouracil and Imatinib, featuring this heterocyclic motif.[3][4] A primary mechanism through which these compounds exert their effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5] The pyrimidine core is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, disrupting their function and downstream signaling pathways.[6][7]
This guide focuses on the strategic application of 4,6-dichloro-5-iodopyrimidine , a versatile and highly functionalized intermediate for the synthesis of novel pyrimidine-based anticancer agents. The presence of three distinct halogen atoms at the C4, C5, and C6 positions offers a unique platform for sequential and regioselective chemical modifications, enabling the systematic construction of complex molecular architectures tailored for specific kinase targets.
Physicochemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1137576-38-5 | [8] |
| Molecular Formula | C₄HCl₂IN₂ | [8] |
| Molecular Weight | 274.88 g/mol | [8] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 100 - 103 °C | [9] |
| Solubility | Soluble in polar organic solvents | [2] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[10] Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[8]
Synthetic Strategy: Leveraging Halogen Reactivity for Sequential Functionalization
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > Cl.[1] This allows for the selective functionalization of the C5-iodo position, followed by modification of the C4 and C6 chloro positions. The chloro groups are also susceptible to nucleophilic aromatic substitution (SNAr), providing an additional avenue for diversification.
The following diagram illustrates a proposed synthetic workflow for the generation of a multi-substituted pyrimidine-based kinase inhibitor from this compound.
Caption: Proposed workflow for sequential functionalization.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Selective Sonogashira Coupling at the C5-Position
This protocol describes the selective coupling of a terminal alkyne to the C5-iodo position of this compound. The higher reactivity of the C-I bond compared to the C-Cl bonds allows for this regioselective transformation.[1]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF, followed by TEA (2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-4,6-dichloropyrimidine.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the subsequent Suzuki-Miyaura coupling of an arylboronic acid to the C4-position of the 5-alkynyl-4,6-dichloropyrimidine intermediate. The C4 position is generally more reactive towards palladium-catalyzed cross-coupling than the C2 position in dichloropyrimidines.[8]
Materials:
-
5-Alkynyl-4,6-dichloropyrimidine (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 5-alkynyl-4,6-dichloropyrimidine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 4-aryl-5-alkynyl-6-chloropyrimidine.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
This final step introduces an amine at the C6-position via a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[12]
Materials:
-
4-Aryl-5-alkynyl-6-chloropyrimidine (from Protocol 2)
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-aryl-5-alkynyl-6-chloropyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq) and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the final 4-aryl-6-amino-5-alkynylpyrimidine derivative.
Characterization of Pyrimidine Derivatives
The synthesized pyrimidine derivatives should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons on the pyrimidine ring and its substituents provide valuable structural information.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a standard technique for assessing the purity of the final compounds and intermediates. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or trifluoroacetic acid is commonly used.[13]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized molecules.
Structure-Activity Relationship (SAR) and Biological Targets
The pyrimidine scaffold serves as an excellent anchor for kinase inhibitors, with substituents at the C2, C4, and C5 positions playing crucial roles in determining potency and selectivity.
-
C4-Position: A substituted amino group at the C4 position is a common feature in many pyrimidine-based kinase inhibitors. This group often forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[12]
-
C5-Position: The C5 position is often explored for introducing substituents that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity. The introduction of an alkynyl group, as described in the protocol, can serve as a rigid linker to position a larger aryl or heteroaryl group in this pocket.
-
C6-Position: Modification at the C6 position can influence the overall conformation of the inhibitor and its interaction with the solvent-exposed region of the kinase.
Caption: Key interactions of a pyrimidine inhibitor.
The synthetic strategies outlined in this guide, starting from this compound, provide a versatile platform for generating libraries of novel compounds for screening against a wide range of kinases implicated in cancer, such as Aurora kinases, Polo-like kinases, and receptor tyrosine kinases.[6][14]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, multi-substituted pyrimidine derivatives with significant potential as anticancer agents. The strategic and sequential modification of its three halogenated positions, guided by an understanding of their differential reactivity, enables the rational design of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers in their quest to develop the next generation of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 12. 4-Aminopyrimidine - LKT Labs [lktlabs.com]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the C5 Position of 4,6-Dichloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,6-Dichloro-5-iodopyrimidine in Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] Within this class of heterocycles, this compound stands out as a particularly versatile building block. Its trifunctional nature, featuring two reactive chlorine atoms and a highly reactive iodine atom at the C5 position, allows for a programmed and regioselective approach to the synthesis of complex molecular architectures. The pronounced difference in reactivity among the carbon-halogen bonds (C-I > C-Br > C-Cl) under various catalytic conditions is the key to this selectivity, enabling the targeted functionalization of the C5 position while preserving the C4 and C6 chloro-substituents for subsequent transformations.[3][4]
This guide provides a comprehensive overview of established and effective methods for the functionalization of the C5 position of this compound. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols for key reactions, and present comparative data to aid in the selection of optimal conditions for your specific synthetic goals.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond at the C5 position of this compound makes it an ideal handle for a variety of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted pyrimidines.[3][5] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) intermediate. This step is highly selective for the more reactive C-I bond over the C-Cl bonds.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the C5-functionalized pyrimidine and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 4,6-Dichloro-5-iodopyrimidine
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process scientists working with the Sonogashira coupling of the highly functionalized heterocyclic building block, 4,6-Dichloro-5-iodopyrimidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction.
The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. This compound offers three distinct reaction handles, making it a versatile scaffold. However, harnessing its potential requires precise control over reaction conditions to achieve the desired regioselectivity. This guide will focus on the selective alkynylation at the C5-iodide position, the most labile site for palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs): First Principles
This section addresses the foundational concepts that govern the reaction's success. Understanding these principles is the first step toward intelligent troubleshooting.
Q1: Why does the Sonogashira reaction selectively occur at the C5-I bond instead of the C4 or C6-Cl bonds?
A1: The regioselectivity is dictated by the relative reactivity of the carbon-halogen bonds toward the palladium catalyst. The rate-determining step in the catalytic cycle for many cross-coupling reactions is the oxidative addition of the palladium(0) complex to the aryl halide. The bond strength of C-X decreases in the order C-Cl > C-Br > C-I. Consequently, the energy barrier for oxidative addition is lowest for the C-I bond, making it the most reactive site. The general reactivity trend is I > OTf > Br >> Cl.[1][2] For this compound, the C-I bond is significantly more susceptible to oxidative addition than the much stronger C-Cl bonds, allowing for highly selective coupling at room temperature or with mild heating. Achieving coupling at the chloro positions would require more forcing conditions, such as higher temperatures and specialized catalyst systems.[1][2]
Q2: What are the fundamental roles of the palladium catalyst, copper(I) co-catalyst, and base in the reaction?
A2: Each component participates in a distinct but interconnected catalytic cycle:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary engine of the reaction. A Pd(0) species undergoes oxidative addition into the C-I bond of the pyrimidine. After a series of steps, it facilitates the coupling and is regenerated at the end of the cycle.[3][4]
-
Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate.[3] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Pd(II)-pyrimidine complex. This step generally accelerates the overall reaction, allowing for milder conditions.[2][3]
-
Base (e.g., Et₃N, DIPEA, K₂CO₃): The base serves two critical functions. First, it deprotonates the terminal alkyne, which is a prerequisite for the formation of the reactive copper acetylide.[5] Second, it acts as a scavenger for the hydrogen halide (HI) that is formed as a byproduct during the reaction, preventing it from creating an acidic environment that could deactivate the catalyst or promote side reactions.[3][5] Amine bases can often double as the reaction solvent.[5]
Q3: When and why should I consider a copper-free Sonogashira protocol?
A3: A copper-free protocol is advisable under several circumstances:
-
To Prevent Homocoupling: The primary drawback of using copper is its tendency to promote the oxidative dimerization of the terminal alkyne, known as Glaser coupling.[3] This side reaction consumes the alkyne, complicates purification, and reduces the yield of the desired product. It is particularly problematic if the reaction is not maintained under a strictly inert atmosphere, as oxygen facilitates this process.[1]
-
Substrate Compatibility: If your alkyne or pyrimidine substrate contains functional groups that can chelate or be sensitive to copper, a copper-free method is essential to avoid side reactions or inhibition of catalysis.[3]
-
Simplified Purification: Eliminating the copper co-catalyst can sometimes lead to cleaner reaction profiles and simplify the removal of metal residues from the final product, a critical consideration in pharmaceutical synthesis.
Copper-free reactions generally require more reactive palladium catalysts, different ligands, or slightly higher temperatures to proceed at a comparable rate to copper-co-catalyzed versions.[6][7]
Q4: How does the choice of palladium source and ligand impact the reaction?
A4: The palladium source (precatalyst) and the associated ligands are crucial for catalyst stability and reactivity.
-
Palladium Precatalysts: Pd(PPh₃)₄ is a Pd(0) source and is often used directly. PdCl₂(PPh₃)₂ is a stable Pd(II) source that must be reduced in situ to the active Pd(0) species, often by an amine or phosphine ligand.[3] Both are common and effective choices.[2]
-
Ligands (e.g., PPh₃, dppf, NHCs): Ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties.[1][2]
-
Triphenylphosphine (PPh₃): A standard, reliable, and cost-effective ligand suitable for many applications.
-
Bulky/Electron-Rich Phosphines (e.g., P(t-Bu)₃, XPhos): These can accelerate the oxidative addition and reductive elimination steps, making them useful for less reactive halides (like aryl chlorides) or for running reactions at lower temperatures.
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable palladium complexes, showing high activity and resistance to decomposition, making them excellent for challenging couplings.[2][8] In some dihalopyrimidine systems, bulky NHC ligands have been shown to invert the typical regioselectivity, although for your substrate, the C-I bond's high reactivity is the primary controlling factor.[8][9]
-
Troubleshooting Guide
Even with a well-understood reaction, unexpected issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst has decomposed or the Pd(II) precatalyst was not properly reduced.[1] 2. Impure Reagents: Starting materials or solvents contain impurities (e.g., water, oxygen, other halides) that poison the catalyst. 3. Incorrect Base: The base is too weak to deprotonate the alkyne or is not present in sufficient excess.[1] 4. Low Temperature: The reaction temperature is insufficient to drive the oxidative addition, particularly if using a less reactive alkyne. | 1. Use a fresh bottle of palladium catalyst or a different precatalyst/ligand system. Ensure the reaction is rigorously degassed. 2. Purify starting materials (e.g., via recrystallization or column chromatography). Use anhydrous, degassed solvents. 3. Switch to a stronger or less sterically hindered base. Common choices include triethylamine (TEA) or diisopropylamine (DIPA).[1] Ensure at least 2-3 equivalents are used. 4. Incrementally increase the reaction temperature (e.g., from room temp to 40-60 °C). Monitor by TLC or LC-MS to check for product formation versus decomposition. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The palladium catalyst has aggregated and precipitated out of solution, rendering it inactive.[1] 2. Solvent Choice: Some solvents, like THF, can sometimes promote the formation of palladium black under certain conditions.[1][10] 3. High Temperature: Excessive heat can accelerate catalyst decomposition pathways. | 1. Increase ligand concentration or switch to a more strongly binding ligand (e.g., a bidentate phosphine like dppf or an NHC ligand) to better stabilize the palladium center. 2. Change the solvent. DMF, acetonitrile, or using the amine base (e.g., TEA) as the solvent are common alternatives.[10] 3. Reduce the reaction temperature. If heat is required, apply it gradually and maintain the lowest effective temperature. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: Oxygen promotes the copper-mediated oxidative dimerization of the alkyne.[1][3] 2. High Copper Loading: An excessive amount of copper co-catalyst can favor this side reaction. | 1. Crucial: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with inert gas for 20-30 minutes.[1] 2. Reduce the copper(I) iodide loading to 1-5 mol%. 3. Best Solution: Switch to a copper-free protocol.[6][11] |
| Reaction at Chloro Positions (Loss of Selectivity) | 1. High Reaction Temperature: The temperature is high enough to facilitate the slower oxidative addition at the C-Cl bonds. 2. Prolonged Reaction Time: Leaving the reaction for an extended period after the C-I coupling is complete can allow the slower reaction at the C-Cl positions to occur. | 1. Perform the reaction at the lowest possible temperature that allows for efficient C-I coupling (often room temperature is sufficient).[3] 2. Monitor the reaction closely by TLC or LC-MS. Once the 5-iodo starting material is consumed, work up the reaction promptly. 3. If mono-alkynylation is the goal, use the alkyne as the limiting reagent (e.g., 0.95 equivalents). |
Optimized Experimental Protocol: Selective C5-Alkynylation
This protocol provides a robust starting point for the selective Sonogashira coupling at the C5 position. It incorporates best practices to minimize common side reactions.
Reagents & Equipment:
-
This compound
-
Terminal Alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA), anhydrous and degassed
-
Acetonitrile (MeCN), anhydrous and degassed
-
Schlenk flask or similar reaction vessel with magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen line)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Degassing: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed MeCN (to make a ~0.1 M solution) and anhydrous, degassed TEA (3.0 eq). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 2-6 hours). If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst residues and amine salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-dichloro-5-(alkynyl)pyrimidine.
Troubleshooting Workflow Diagram
When a reaction fails, a logical sequence of checks can quickly identify the root cause. The following diagram illustrates a decision-making process for troubleshooting the Sonogashira reaction.
Caption: Troubleshooting workflow for a failed Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Technical Support Center: Purification of Crude 4,6-Dichloro-5-iodopyrimidine
Welcome to the technical support center for 4,6-Dichloro-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this critical synthetic intermediate. The following sections provide field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on its synthetic route. A common method involves the chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃).[1] Consequently, the most prevalent impurities often include:
-
Phosphorus-based Reagents and Byproducts: Residual phosphorus oxychloride (POCl₃) and its hydrolysis products, such as phosphoric acid and hydrochloric acid.[1]
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 4,6-dihydroxypyrimidine.
-
Related Halogenated Pyrimidines: This may include under-iodinated or over-chlorinated species, or isomers depending on the reaction's selectivity.
-
Catalysts: If a tertiary amine or other catalyst is used, it may be present in the crude mixture.[1]
-
Solvent Residues: Solvents used during the reaction and initial workup.
Q2: What initial analytical steps should I take before attempting purification?
A2: Before committing your entire batch of crude material to a purification protocol, it is essential to perform a small-scale analysis.
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Use TLC to visualize the number of components in your crude mixture. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides good separation between your target compound and its impurities. This will be invaluable for developing a column chromatography method if needed.[2]
-
Proton NMR (¹H NMR): A quick ¹H NMR of the crude material can provide significant information about the nature of the impurities (e.g., aromatic protons from a catalyst, aliphatic signals from solvents) and give a rough estimate of the product's purity.
-
Solubility Tests: Use small aliquots of your crude product to test its solubility in a range of common recrystallization solvents at both room temperature and elevated temperatures. This data is crucial for selecting an appropriate recrystallization system.[3]
Q3: What are the key safety considerations when handling this compound?
A3: this compound is a hazardous chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The material is classified as an irritant, causing skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Refer to the product's Material Safety Data Sheet (MSDS) for comprehensive safety information.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄HCl₂IN₂ | [4] |
| Molecular Weight | 274.88 g/mol | [4] |
| Appearance | White to yellow to brown solid | |
| Storage Conditions | Refrigerator (-20°C to 4°C), sealed, away from moisture and light | [4] |
Purification Workflow Overview
The choice of purification technique depends on the nature and quantity of impurities. The following diagram outlines a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product. The key is finding a solvent where the product has high solubility when hot and low solubility when cold.[3]
Issue 1: The compound "oils out" instead of forming crystals.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of your compound, or the presence of significant impurities is depressing the melting point. Rapid cooling can also contribute to this issue.[3]
-
Troubleshooting Steps:
-
Re-dissolve: Reheat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Quick cooling drastically reduces crystal quality and can trap impurities.[2]
-
Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Try a lower-boiling point solvent or a mixed-solvent system. For pyrimidine derivatives, hexane/ethyl acetate or isopropyl alcohol/n-hexane can be effective.[2][5]
-
Issue 2: No crystals form upon cooling, even after an extended period.
-
Potential Cause: The solution is not saturated enough (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation.[3]
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.[3]
-
-
Reduce Solvent Volume: If induction fails, gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add an "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the good solvent to clarify and allow it to cool.[3]
-
Issue 3: Low recovery of the purified product.
-
Potential Cause: Too much solvent was used, the product has significant solubility in the cold solvent, or the crystals were not washed correctly.
-
Troubleshooting Steps:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently before filtration, typically in an ice bath, to minimize the amount of product lost in the mother liquor.
-
Concentrate Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Wash Correctly: When washing the collected crystals in the filter funnel, always use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.
-
Experimental Protocol: Two-Solvent Recrystallization
This protocol is effective when a single solvent cannot be found that meets the ideal solubility profile.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or isopropyl alcohol) in which it is readily soluble.
-
Add Anti-Solvent: While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., n-hexane) in which the product is insoluble, dropwise, until the solution becomes persistently turbid.[2]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture (the same ratio used for crystallization).
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Caption: Troubleshooting logic for recrystallization issues.
Troubleshooting Guide 2: Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography is the preferred method.
Issue 1: Poor separation of the product from an impurity (overlapping spots on TLC).
-
Potential Cause: The polarity of the eluent is not optimal, or the stationary phase is not suitable for the separation.
-
Troubleshooting Steps:
-
Optimize Eluent System: The ideal eluent system should place your product at an Rƒ (retention factor) of approximately 0.2-0.35 on the TLC plate.
-
Test various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
If separation is still poor, try a different solvent system entirely (e.g., Dichloromethane/Methanol or Toluene/Acetone).
-
-
Run a Gradient Column: Instead of running the column with a single solvent mixture (isocratic), start with a less polar eluent and gradually increase the polarity. This will elute the less polar compounds first and then pull the more polar compounds, including your product, off the column with better resolution.[6]
-
Consider a Different Stationary Phase: While silica gel is standard, it is slightly acidic. If your compound is acid-sensitive or if separation is challenging, consider using neutral alumina or reverse-phase silica.[2]
-
Issue 2: The product is eluting too quickly (high Rƒ) or not at all (Rƒ = 0).
-
Potential Cause: The eluent system is either too polar or not polar enough.
-
Troubleshooting Steps:
-
Product Eluting Too Quickly: Your eluent is too polar. Decrease the proportion of the more polar solvent in your mixture (e.g., move from 4:1 to 9:1 Hexane:Ethyl Acetate).
-
Product Sticking to Baseline: Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 9:1 to 4:1 Hexane:Ethyl Acetate).
-
Issue 3: Streaking of spots on the TLC plate or tailing of peaks from the column.
-
Potential Cause: The sample may be too concentrated (overloading), or the compound might be interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica).
-
Troubleshooting Steps:
-
Reduce Column Loading: A general rule is to load no more than 1g of crude material per 100g of silica gel. Overloading is a common cause of poor separation.[2]
-
Use a Co-adsorbent: Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel to the solution, and then evaporate the solvent. This creates a free-flowing powder of your crude material adsorbed onto silica, which can be loaded evenly onto the top of your column.[6] This "dry loading" technique often results in sharper bands and better separation.
-
Modify the Mobile Phase: If your compound is basic (as pyrimidines are), streaking can occur on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can neutralize the acidic sites on the silica and lead to much sharper peaks.[6]
-
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[5]
-
Add another layer of sand on top of the packed silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a solvent (e.g., dichloromethane) and load it carefully onto the top of the column using a pipette.
-
Alternatively, perform a "dry load" as described in Issue 3 above for best results.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions. Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
If running a gradient, start with the low-polarity eluent and gradually increase the percentage of the high-polarity solvent over time.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to obtain the final product.
-
References
Technical Support Center: Regioselective Functionalization of 4,6-Dichloro-5-iodopyrimidine
Welcome to the technical support guide for the regioselective functionalization of 4,6-dichloro-5-iodopyrimidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges and provide troubleshooting strategies to help you achieve high selectivity and yield in your synthetic endeavors.
The this compound scaffold is of significant interest due to its three distinct reactive sites, which allow for sequential and site-specific modifications. However, controlling the regioselectivity of these modifications can be a considerable challenge. This guide provides in-depth, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Reactivity
Q1: What is the expected order of reactivity for the halogen sites on this compound in palladium-catalyzed cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength. The rate-determining step for many of these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. Weaker C-X bonds undergo this step more readily.
The established reactivity trend is: C-I > C-Br > C-OTf > C-Cl .[1][2]
For this compound, this means the C5-I bond is significantly more reactive than the C4-Cl and C6-Cl bonds. This inherent difference is the primary tool for achieving regioselectivity. Under carefully controlled, mild conditions, it is possible to selectively functionalize the C5-iodo position while leaving the two chloro groups untouched.[3]
Section 2: Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling to functionalize the C5-iodo position, but I'm observing significant formation of the di-coupled product and/or reaction at the C4/C6 chloro positions. How can I improve C5-selectivity?
This is a common issue that typically arises from reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bonds. While the C-I bond is intrinsically more reactive, high temperatures or overly active catalyst systems can overcome this energy barrier.[4]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter. Start reactions at room temperature and only gently heat if necessary. Many selective C-I couplings proceed efficiently between 25-60 °C. Harsh conditions (e.g., >100 °C) will almost certainly lead to a loss of selectivity.
-
Catalyst Choice: While many palladium catalysts can work, some are known for their mild activity and high selectivity for C-I bonds.
-
Pd(PPh₃)₄ (Tetrakis): This is often the go-to catalyst for high-selectivity reactions due to its relatively lower reactivity compared to more modern systems.[4]
-
Pd(OAc)₂ with mild phosphine ligands (e.g., PPh₃): This combination allows for good control. Avoid highly electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) in the initial screening, as they can be too active and facilitate C-Cl bond activation.
-
-
Choice of Base: A milder base can significantly reduce side reactions. Strong bases can sometimes accelerate catalyst decomposition or promote unwanted pathways.
-
Solvent System: The choice of solvent can be critical. Protic solvents like isopropanol/water mixtures can sometimes offer better results at lower temperatures than aprotic polar solvents like DMF or dioxane.[5]
Comparative Table for Improving C5-Selectivity in Suzuki Coupling:
| Parameter | Standard Conditions (Low Selectivity) | Optimized Conditions (High C5-Selectivity) | Rationale |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂/SPhos | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Use a less active, "classic" catalyst system to exploit the C-I vs. C-Cl reactivity difference.[4] |
| Temperature | 100-120 °C | 25-60 °C | Lower thermal energy prevents overcoming the activation barrier for C-Cl bond cleavage. |
| Base | Cs₂CO₃, K₃PO₄ | NaHCO₃, K₂CO₃ | A milder base is less likely to promote side reactions or catalyst degradation. |
| Solvent | Dioxane, DMF | Toluene/EtOH/H₂O, THF | Alcoholic solvents can sometimes facilitate cleaner reactions at lower temperatures.[5] |
Q3: After successfully coupling at the C5 position, I now want to introduce a different aryl group at the C4 position. How can I achieve this second Suzuki coupling?
Once the C5 position is functionalized, you are left with two equivalent C4 and C6 chloro-positions. To perform a second, different Suzuki coupling, you will need more forcing conditions to activate the C-Cl bond.
Workflow for Sequential Di-functionalization:
Caption: Sequential Suzuki coupling workflow.
For the second step, a more robust catalyst system is required. Systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a strong base like K₃PO₄ and higher temperatures (100-120 °C) are typically effective for C-Cl bond activation.[6]
Section 3: Buchwald-Hartwig Amination
Q4: Can I selectively introduce an amine at the C4/C6 chloro positions while leaving the C5-iodo group intact?
This is a significant challenge. Unlike palladium-catalyzed cross-couplings, Nucleophilic Aromatic Substitution (SNAr) reactions are also a viable pathway for amination, and their selectivity rules are different. Furthermore, the conditions for Buchwald-Hartwig amination are often harsh enough to activate the C-I bond.[7][8]
Generally, direct selective amination of the chloro positions in the presence of an iodo group is difficult and often results in mixtures. The more reliable strategy is a sequential approach:
-
Functionalize the C5-Iodo Position First: Use a Suzuki or Sonogashira coupling under mild conditions to replace the iodine.
-
Aminate the C4/C6-Chloro Position: With the highly reactive iodo group removed, you can now perform a Buchwald-Hartwig amination on the resulting 5-substituted-4,6-dichloropyrimidine. This reaction will still require a robust catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a biarylphosphine ligand) and carefully controlled conditions to achieve mono-amination over di-amination.[9][10]
Some modern methods have shown C2-selective amination on dichloropyrimidines by leveraging specific reagents, but C4/C6 selectivity in the presence of iodine remains a synthetic hurdle best solved sequentially.[11][12]
Section 4: Sonogashira Coupling
Q5: I am trying to perform a Sonogashira coupling at the C5-iodo position but am experiencing low yields and significant homocoupling of my alkyne (Glaser coupling). What are the common causes and solutions?
Sonogashira coupling is highly effective for C-I bonds.[13] Low yields and Glaser homocoupling are classic problems often related to the copper co-catalyst and atmospheric oxygen.
Troubleshooting Strategies:
-
Rigorous Degassing: Oxygen is the primary culprit for Glaser coupling. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the entire reaction.
-
Copper(I) Source: Use a high-purity source of a Cu(I) salt, such as CuI. If the salt has oxidized (showing a green or blue tint), it can promote homocoupling.
-
Amine Base: The amine base (e.g., triethylamine or diisopropylamine) should be freshly distilled and degassed. It serves not only as a base but also as a solvent and ligand.
-
Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira variants are an excellent alternative.[2] These reactions typically require a slightly higher catalyst loading or a more specialized palladium/ligand system but completely eliminate the Glaser coupling side reaction.[14]
Protocol 1: High-Selectivity Sonogashira Coupling at the C5-Iodo Position
This protocol is optimized for selective reaction at the C5-iodo position, minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) (degassed, 3-4 mL per mmol of substrate)
-
THF (degassed, 3-4 mL per mmol of substrate)
-
Inert atmosphere (Argon or high-purity Nitrogen)
Procedure:
-
To a dry Schlenk flask under a positive pressure of argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed THF and degassed triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 5: Advanced Sequential Functionalization
Q6: What is a reliable workflow for the sequential, site-selective functionalization of all three halogen positions?
A robust strategy relies on exploiting the differential reactivity of the C-X bonds and the changing electronic nature of the pyrimidine ring as substituents are added.
Caption: Workflow for sequential tri-functionalization.
-
Position C5 (Iodo): Always target this position first using mild palladium-catalyzed conditions (Suzuki, Sonogashira, Heck) as detailed above.[3][13]
-
Position C4 (Chloro): The C4 position on a pyrimidine ring is generally more electrophilic and thus more reactive than the C2 or C6 positions in both cross-coupling and SNAr reactions.[6][15] After C5 is functionalized, target the C4 position using more forcing Suzuki conditions or via an SNAr reaction with a potent nucleophile.
-
Position C6 (Chloro): The final C-Cl bond at C6 is now the most deactivated position. Its functionalization will require the harshest conditions, such as a high-temperature Buchwald-Hartwig amination or coupling with a highly active catalyst system.
By following this sequence, researchers can reliably synthesize complex, tri-substituted pyrimidines with excellent control over the regiochemical outcome.
References
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of 4,6-Dichloro-5-iodopyrimidine under reaction conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 4,6-Dichloro-5-iodopyrimidine in experimental settings. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Core Stability Profile & Handling (FAQs)
This section addresses the most frequent questions regarding the intrinsic stability and proper handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and prevent degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2–8 °C).[1] It is typically supplied as a solid ranging from white to yellow or brown. Exposure to moisture, light, and oxygen should be minimized.
Q2: How does the reactivity of the three halogen atoms on the pyrimidine ring differ?
A: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F.[2] This is inversely related to the carbon-halogen bond strength.[2] Therefore, the C-I bond at the 5-position is significantly more reactive and will be the primary site for reactions like Suzuki and Sonogashira couplings under controlled conditions. The C-Cl bonds at the 4- and 6-positions are less reactive but can be targeted under more forcing conditions or with different reaction types, such as nucleophilic aromatic substitution (SNAr).
dot
Caption: Preferential reactivity of halogen sites.
Q3: Is this compound sensitive to light?
A: While specific photostability data for this exact molecule is not extensively published, iodinated aromatic compounds, in general, can be susceptible to photolytic degradation, which can lead to C-I bond cleavage.[3][4] It is a standard best practice to store the compound in amber vials or otherwise protected from light and to conduct reactions in foil-wrapped flasks, especially if experiments are run over extended periods.
Q4: What is the expected thermal stability of this compound?
A: The compound is a solid with a melting point around 100-103 °C. While this suggests reasonable stability at room temperature, prolonged exposure to high temperatures, especially those used in cross-coupling reactions (e.g., 80-110 °C), can promote degradation.[5] The thermal stability can be influenced by the presence of other reagents, such as bases or solvents.[6][7] It is crucial to monitor reactions at elevated temperatures for potential decomposition of the starting material.
Section 2: Stability in Common Reaction Environments (FAQs)
The stability of this compound is not just intrinsic but highly dependent on the reaction environment. This section explores its behavior under the most common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Q5: What are the primary stability concerns during a Suzuki-Miyaura coupling reaction?
A: The main challenges involve the reaction conditions required for the coupling itself. These include:
-
Base-Induced Degradation: Suzuki reactions require a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to activate the boronic acid.[8][9][10] Halopyrimidines can be susceptible to base-catalyzed hydrolysis, where the chloro- or iodo- groups are displaced by a hydroxyl group.[11] This is particularly relevant if aqueous base solutions are used at high temperatures.
-
Thermal Decomposition: These reactions are often heated to 70-110 °C to achieve a reasonable reaction rate, which can lead to thermal degradation over long reaction times.[5][8]
-
Reductive Dehalogenation: A common side reaction is the replacement of a halogen atom with hydrogen. This can be mediated by the palladium catalyst in the presence of a hydride source.[9] Sources can include certain amine bases or alcohol solvents.[9]
Q6: What stability issues are specific to Sonogashira coupling reactions?
A: Sonogashira couplings introduce a copper(I) co-catalyst and typically an amine base (e.g., triethylamine, piperidine).[12][13] Key considerations are:
-
Amine Reactivity (SNAr): The amine base, being a nucleophile, can potentially react with the dichloropyrimidine core via a competing Nucleophilic Aromatic Substitution (SNAr) pathway, displacing one of the chlorine atoms. This is more likely at elevated temperatures.
-
Oxygen Sensitivity: While not a direct degradation of the pyrimidine, the presence of oxygen is detrimental as it promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming the coupling partner and complicating purification.[12][14] This underscores the critical need for thoroughly degassed solvents and a robust inert atmosphere.[15]
Nucleophilic Aromatic Substitution (SNAr)
Q7: Can nucleophiles displace the chlorine atoms without affecting the iodine?
A: Yes, this is a common synthetic route. The electron-deficient pyrimidine ring is activated towards SNAr. Strong nucleophiles like amines, alkoxides, or thiolates can displace the chlorine atoms at the C4 and C6 positions.[16][17] Due to the lower reactivity of the C-Cl bond compared to the C-I bond in cross-coupling, it is possible to perform SNAr reactions selectively while leaving the iodo group intact for subsequent cross-coupling. However, the reaction conditions must be carefully chosen to avoid unwanted side reactions.
Q8: Under what conditions might a nucleophile displace the iodine atom?
A: While less common than displacement of the chlorines in SNAr, direct nucleophilic attack at the iodine-bearing carbon is possible. However, the primary pathway for C-I bond cleavage in the presence of nucleophiles is more often through other mechanisms, such as those involving transition metal catalysis. In SNAr reactions on dichloropyrimidines, selectivity is generally dictated by the electronics of the ring, with C4 and C6 being the most common sites of attack.[18]
Section 3: Troubleshooting Guide
When experiments go awry, a systematic approach is key. This guide details common problems, their underlying causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Product Yield in Cross-Coupling | Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. | Ensure all solvents are rigorously degassed (e.g., freeze-pump-thaw or sparging with argon for 15-30 min) and that the reaction is maintained under a strict inert atmosphere.[9] Use a fresh, high-quality catalyst or a more air-stable pre-catalyst. |
| Reagent Instability: Boronic acids can degrade over time (protodeboronation). Terminal alkynes can undergo oxidative homocoupling. | Use fresh, pure reagents. Confirm the integrity of the boronic acid before use. For Sonogashira, ensure the reaction is strictly anaerobic to prevent alkyne homocoupling.[9][12] | |
| Insufficient Thermal Energy: The reaction may have a high activation energy. | Gradually increase the reaction temperature in increments of 10 °C. Many Suzuki couplings are effective at 80-100 °C.[9] Monitor for starting material decomposition at higher temperatures. | |
| Formation of Dehalogenated Byproduct (H instead of Cl or I) | Reductive Dehalogenation: The Pd(0) catalyst reacts with a hydride source (e.g., alcohol solvent, amine base, or impurities in reagents) to form a palladium-hydride species, which then reduces the C-X bond.[9] | Avoid using alcohols as the primary solvent if dehalogenation is observed.[9] Consider an alternative base that is less likely to act as a hydride donor, such as an inorganic carbonate (K₂CO₃, Cs₂CO₃) instead of an amine. |
| Formation of Hydrolyzed Byproduct (-OH instead of -Cl) | Base-Catalyzed Hydrolysis: The presence of water and a strong base (especially at elevated temperatures) can lead to nucleophilic substitution of the chloro groups by hydroxide.[11] | Use anhydrous solvents and reagents. If an aqueous base is required, consider running the reaction at a lower temperature for a longer duration. Alternatively, a non-aqueous base like KF may be suitable.[10] |
| Formation of Di-substituted Product (e.g., Bis-arylation) | Lack of Selectivity: Reaction conditions (high temperature, prolonged time, stoichiometry) are too harsh, causing reaction at the less reactive C-Cl sites in addition to the C-I site. | To favor mono-substitution at the C5-iodo position, use the pyrimidine as the limiting reagent or use a slight excess of the boronic acid/alkyne (e.g., 1.1-1.2 equivalents).[9] Lower the reaction temperature and monitor carefully by TLC or LC-MS to stop the reaction upon consumption of the starting material. |
| Starting Material is Consumed, but Multiple Unidentified Spots on TLC/LC-MS | Complex Degradation: The combination of heat, reagents, and potential impurities is causing multiple decomposition pathways. | The stability of the molecule under the specific reaction conditions is likely insufficient. A forced degradation study (see Section 4) is recommended to identify which factors (pH, temperature, specific reagents) are causing the decomposition. |
dot
Caption: Troubleshooting workflow for stability issues.
Section 4: Experimental Protocol - Forced Degradation Study
To proactively assess the stability of this compound under your specific planned reaction conditions, a forced degradation study is invaluable. This protocol provides a systematic way to test stability against hydrolytic, oxidative, thermal, and photolytic stress.
Objective: To identify conditions that lead to the degradation of this compound and to provide a preliminary profile of degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run each in triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep one set at room temperature and another at a relevant reaction temperature (e.g., 80 °C).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep one set at room temperature and another at 80 °C.[19]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven set to your reaction temperature (e.g., 80 °C). For solid-state stability, place a small amount of the solid compound in an oven.
-
Photolytic Stress: Expose a sealed quartz vial of the stock solution to a UV light source. Wrap a control vial in aluminum foil and keep it alongside.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
For acid/base samples, neutralize with an equivalent amount of base/acid before analysis.[19]
-
Dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis:
dot
Caption: Workflow for a forced degradation study.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. ijmr.net.in [ijmr.net.in]
Navigating Cross-Coupling Chemistry: A Technical Support Guide for 4,6-Dichloro-5-iodopyrimidine
For Immediate Release
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the versatile but challenging substrate, 4,6-dichloro-5-iodopyrimidine. As Senior Application Scientists, we aim to equip you with the insights needed to anticipate and mitigate common side reactions, thereby optimizing your synthetic routes.
Introduction: The Double-Edged Sword of Polyhalogenated Pyrimidines
This compound is a valuable building block in medicinal chemistry, offering three distinct points for diversification. However, the presence of multiple halogens with differing reactivities presents a unique set of challenges. Understanding the inherent reactivity patterns and the common side products is paramount to achieving high yields and purity of the desired products.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. For pyrimidine systems, the reactivity of the halogenated positions typically follows the order C4(6) > C2 > C5. In the case of this compound, the highly reactive C-I bond at the 5-position allows for selective functionalization. However, competing reactions at the chloro-substituted positions and other side reactions are common hurdles.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Suzuki coupling at the 5-position (iodo), but I am seeing significant amounts of a byproduct with a mass corresponding to my starting material plus my boronic acid group, but with one of the chlorines replaced by hydrogen. What is happening?
A1: This is a classic case of hydrodechlorination , a common side reaction in palladium-catalyzed couplings of chloroarenes. While you are targeting the C-I bond, the conditions required for the Suzuki coupling can also facilitate the reductive cleavage of a C-Cl bond, replacing it with a hydrogen atom. This is often promoted by certain catalyst/ligand combinations and the presence of a hydrogen source (e.g., solvent, base, or impurities).
Q2: My Sonogashira coupling with a terminal alkyne is giving me a significant amount of a symmetrical 1,3-diyne byproduct. What is this and how can I avoid it?
A2: You are observing Glaser-Hay homocoupling of your terminal alkyne. This is a very common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[1] The copper promotes the oxidative dimerization of the alkyne, consuming your starting material and reducing the yield of the desired cross-coupled product.
Q3: In my Buchwald-Hartwig amination, I am getting a mixture of the desired product and a compound where the amino group has added, but one of the chloro groups is gone. How can I improve selectivity?
A3: Similar to the issue in Q1, you are likely observing a combination of the desired amination and hydrodechlorination . The conditions for Buchwald-Hartwig amination, particularly the use of strong bases and certain phosphine ligands, can promote this side reaction.[2]
Q4: I am seeing a significant amount of a biaryl product derived from my boronic acid in my Suzuki reaction. What is causing this?
A4: This side product is the result of boronic acid homocoupling . This can be mediated by the palladium catalyst, especially in the presence of oxygen.[3] It can also be more prevalent when using Pd(II) precatalysts, which can react directly with the boronic acid.[3]
Troubleshooting Guides
Issue 1: Hydrodehalogenation (Primarily Hydrodechlorination)
Symptoms:
-
Observation of byproducts where a chloro group is replaced by a hydrogen atom.
-
Reduced yield of the desired mono-substituted product.
-
Complex product mixtures that are difficult to purify.
Causality and Troubleshooting Workflow:
References
Technical Support Center: Optimizing Couplings with 4,6-Dichloro-5-iodopyrimidine
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 4,6-dichloro-5-iodopyrimidine. This challenging substrate offers a unique platform for sequential, site-selective functionalization, but its successful application hinges on the careful selection of reaction parameters. The disparate reactivity of the C-I and C-Cl bonds allows for stepwise couplings, with the C-I bond being significantly more reactive towards oxidative addition in palladium-catalyzed reactions.[1][2]
This guide provides in-depth, field-proven insights into optimizing solvent and base selection for the most common cross-coupling reactions, structured in a practical question-and-answer format to directly address issues you may encounter at the bench.
Core Principles: The "Why" Behind Solvent & Base Selection
Before troubleshooting specific reactions, understanding the fundamental roles of solvents and bases in a palladium-catalyzed cross-coupling cycle is paramount. These are not merely additives but critical components that dictate catalyst stability, reactivity, and ultimately, the success of your reaction.
The Role of the Solvent
The solvent is a master regulator of the reaction environment.[3][4] Its properties influence nearly every step of the catalytic cycle:
-
Solubility: It must effectively dissolve the substrate, coupling partner, base, and catalyst system. Poor solubility is a common cause of failed or sluggish reactions.
-
Polarity & Coordination: Solvent polarity can dramatically influence the stability of charged intermediates and transition states.[5][6] Nonpolar solvents (e.g., Toluene, Dioxane) are generally favored for reactions involving neutral palladium species.[3] In contrast, some polar aprotic solvents (e.g., DMF, MeCN) can stabilize anionic palladium complexes, which may alter chemoselectivity.[5][6] Furthermore, coordinating solvents can bind to the palladium center, influencing ligand dissociation and catalyst activity.[6]
-
Boiling Point: The reaction temperature is a critical kinetic parameter. The solvent's boiling point must be appropriate for the energy requirements of the specific bond activation (C-I vs. C-Cl).
The Role of the Base
In most cross-coupling reactions, the base plays multiple, indispensable roles:
-
Activation of the Coupling Partner (Suzuki): In Suzuki-Miyaura couplings, the base is crucial for activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic borate anion, which is the active species in the transmetalation step.[7][8][9][10]
-
Deprotonation (Sonogashira & Buchwald-Hartwig): In Sonogashira couplings, an amine base deprotonates the terminal alkyne to generate the reactive copper or palladium acetylide.[11] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine or amine-palladium complex to form the active palladium amide intermediate.[12]
-
Neutralizing Acid: The base neutralizes the acid (HX) generated during the catalytic cycle, preventing catalyst deactivation and promoting the regeneration of the active Pd(0) catalyst.[13]
Reaction-Specific Optimization & Troubleshooting (FAQ)
This section is organized by reaction type to address the specific challenges you may face.
Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for C-C bond formation. With this compound, the primary challenge is achieving high-yield, selective coupling at the C5-iodo position without disturbing the C4/C6-chloro positions.
Question: My Suzuki coupling at the C-I position is sluggish and gives low yields. What should I try first?
Answer: This is a common issue often related to suboptimal base and solvent selection.
-
Problem Area 1: Base Inefficiency. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly dependent on the base.
-
Troubleshooting:
-
Switch to a Stronger, Soluble Base: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These bases are more effective at forming the reactive borate species.[14]
-
Ensure Biphasic Conditions: For inorganic bases, a mixed solvent system containing water (e.g., Dioxane/H₂O, Toluene/H₂O, or MeOH/H₂O) is often essential.[15] Water helps to solubilize the inorganic base, making it available to activate the boronic acid. A common starting ratio is 4:1 or 3:1 organic solvent to water.[15][16]
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive trimeric boroxines. Ensure you are using a high-quality, fresh boronic acid.
-
-
-
Problem Area 2: Solvent Mismatch.
-
Troubleshooting:
-
Solvent Screening: The optimal solvent depends on the specific boronic acid and base. Aprotic ethers like 1,4-Dioxane or DME are excellent starting points. Toluene is another good, less polar option.[3][14]
-
Temperature Optimization: C-I bond activation is generally facile. Reactions can often be run effectively between 80-100 °C.[2] Ensure your chosen solvent has an appropriate boiling point.
-
-
| Parameter | Recommendation for C-I Selective Suzuki Coupling | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | PPh₃ and dppf are standard, robust ligands for Suzuki couplings. |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DME/EtOH[2] | Aprotic ethers are generally effective. Water is crucial for dissolving inorganic bases. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Stronger bases facilitate the formation of the reactive borate anion for efficient transmetalation.[14] |
| Temperature | 80 - 110 °C | Sufficient to overcome the activation barrier for C-I oxidative addition without promoting C-Cl activation. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne moieties. Chemoselectivity is high for the C-I position. The main challenges are catalyst deactivation and side reactions like Glaser homocoupling.
Question: I am observing significant amounts of alkyne homocoupling (Glaser product) and my starting material is being consumed slowly. What's wrong?
Answer: This indicates two potential problems: the presence of oxygen and/or a suboptimal base/solvent system that is slowing down the desired cross-coupling pathway.
-
Problem Area 1: Oxygen Contamination. The copper(I) co-catalyst, essential for the Sonogashira cycle, promotes the oxidative homocoupling of terminal alkynes in the presence of oxygen.[11][17]
-
Troubleshooting:
-
Rigorous Degassing: This is non-negotiable. Your solvent and reaction mixture must be thoroughly degassed. Use a "freeze-pump-thaw" technique (at least 3 cycles) for best results. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen from start to finish.
-
-
-
Problem Area 2: Incorrect Base or Solvent. The base in a Sonogashira reaction must be a liquid amine that can act as both the base and, often, as a co-solvent.[11]
-
Troubleshooting:
-
Base Selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. Diisopropylamine (DIPA) is sometimes more effective.[18] Ensure the amine is distilled and dry, as impurities can poison the catalyst.
-
Co-Solvent: While the reaction can be run in neat amine, using a co-solvent like THF , DMF , or Acetonitrile is common to improve solubility.[18][19] If you observe catalyst decomposition (formation of palladium black), switching to a more coordinating solvent like DMF might help stabilize the catalyst.[11]
-
Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, copper-free Sonogashira protocols are an excellent alternative.[17][20] These reactions typically require a more active palladium/ligand system and may need higher temperatures, but they completely eliminate the primary pathway for homocoupling.[17]
-
-
Question: My reaction isn't working at all. No product, no side products. What are the most critical initial checks?
Answer: A complete failure often points to a dead catalyst or poor quality reagents.[11]
-
Check Catalyst & Co-catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are fresh. CuI is light-sensitive and can degrade; it should be an off-white or very pale tan powder, not green or brown.[11]
-
Reagent Purity: Verify the purity of your alkyne and the this compound.
-
Inert Atmosphere: Re-confirm that your setup is truly anaerobic. Even small leaks can kill the reaction.[11][17]
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds. Success is highly dependent on a synergistic relationship between a strong, non-nucleophilic base and an appropriate bulky phosphine ligand.
Question: I am attempting to couple a primary amine at the C-I position, but I am only getting trace product and significant starting material decomposition. How can I optimize this?
Answer: Buchwald-Hartwig amination is very sensitive to the base-ligand-solvent combination. Decomposition often suggests the conditions are too harsh or the catalytic cycle is stalled.
-
Problem Area 1: Base Selection is Critical. The base must be strong enough to deprotonate the amine or the palladium-amine adduct but not so nucleophilic that it competes with the desired amine.[12][21]
-
Troubleshooting:
-
Use a Hindered Alkoxide Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[22] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.
-
Avoid Carbonates or Phosphates: Bases like K₂CO₃ or K₃PO₄ are generally not strong enough for the deprotonation step in the Buchwald-Hartwig catalytic cycle.[12]
-
-
-
Problem Area 2: Solvent and Ligand Choice. Non-polar, aprotic solvents are standard. The ligand choice is crucial for stabilizing the palladium center and facilitating the reductive elimination step.
-
Troubleshooting:
-
Solvent: Toluene or 1,4-Dioxane are the solvents of choice. They are non-polar and will not interfere with the catalytic cycle.[12]
-
Ligand Selection: The C-I bond is reactive, but successful C-N coupling requires a ligand that promotes reductive elimination. Start with a second-generation biaryl phosphine ligand like XPhos or RuPhos . These bulky, electron-rich ligands are designed to accelerate the reaction and improve catalyst stability.[23]
-
-
| Parameter | Recommendation for C-I Selective Amination | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylmonophosphine ligands are essential for promoting C-N reductive elimination.[23] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous) | Non-polar, aprotic solvents are required to avoid interfering with the strongly basic conditions.[12] |
| Base | NaOtBu, LHMDS, KHMDS (1.2 - 2.0 equivalents) | A strong, sterically hindered, non-nucleophilic base is required for efficient amine deprotonation.[22] |
| Temperature | 80 - 110 °C | Standard temperature range for aminations of aryl iodides. |
Visualizing the Process
Catalytic Cycle and Key Decision Points
The following diagram illustrates a generalized catalytic cycle for cross-coupling, highlighting the critical intervention points for solvent and base.
Caption: Generalized Pd-catalyzed cross-coupling cycle.
Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is key. Use this flowchart to guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq, 3 mol%)
-
K₃PO₄ (2.5 eq)
-
1,4-Dioxane and Water (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C5-Iodo Position
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
-
Anhydrous, degassed Triethylamine (TEA) and THF
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed THF (to dissolve substrate) and anhydrous, degassed TEA via syringe in a 1:2 v/v ratio.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloro-5-iodopyrimidine and 4,6-Dichloropyrimidine for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidines are cornerstone scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyrimidine ring is paramount, and the choice of starting material dictates the synthetic possibilities. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 4,6-dichloro-5-iodopyrimidine and 4,6-dichloropyrimidine . We will dissect their reactivity profiles, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.
At a Glance: Structural and Electronic Differences
The fundamental difference between the two molecules lies in the presence of an iodine atom at the C5 position of this compound. This seemingly simple substitution has profound implications for the molecule's electronic properties and, consequently, its chemical behavior in key synthetic transformations.
| Compound | Structure | Key Features |
| 4,6-Dichloropyrimidine | ![]() | Symmetrical molecule with two reactive C-Cl bonds. |
| This compound | ![]() | Possesses three distinct reactive sites: two C-Cl bonds and one C-I bond. |
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the strong electron-withdrawing inductive effects (-I) of the chlorine atoms at the C4 and C6 positions. The introduction of an iodine atom at C5 adds another layer of electronic modulation. While also exerting an inductive pull, its primary role in many reactions is not as an electronic activator for substitution at other sites, but as a distinct and highly reactive handle for transition-metal-catalyzed cross-coupling.
Caption: Comparison of reactive sites on the two pyrimidine scaffolds.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups that stabilize this negatively charged intermediate.
Mechanistic Considerations
Both 4,6-dichloropyrimidine and this compound are highly activated towards SNAr at the C4 and C6 positions. The addition of the C5-iodo substituent in the latter has a modest, often negligible, accelerating effect on SNAr at the C4/C6 positions. The primary driver for reactivity remains the powerful inductive pull from the flanking nitrogen and chlorine atoms. In practice, reaction conditions for SNAr are similar for both substrates, with the choice often depending on the nucleophile's strength.
Comparative Experimental Data
The following table summarizes typical outcomes for SNAr reactions with a common amine nucleophile, morpholine.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 4,6-Dichloropyrimidine | Morpholine (2.2 equiv.) | K₂CO₃, DMF, 80 °C, 4h | 4,6-Dimorpholinopyrimidine | >95% | |
| This compound | Morpholine (1.1 equiv.) | K₂CO₃, DMF, 25 °C, 2h | 4-Chloro-5-iodo-6-morpholinopyrimidine | ~90% |
Analysis:
-
4,6-Dichloropyrimidine: Due to its symmetry, disubstitution is common, often requiring careful control of stoichiometry and temperature to achieve mono-substitution.
-
This compound: It readily undergoes mono-substitution under mild conditions. The C5-iodo group remains intact, serving as a valuable synthetic handle for subsequent transformations. This preservation of the C-I bond is a critical advantage.
Representative Experimental Protocol: Mono-amination of this compound
This protocol details a reliable method for the selective mono-substitution, preserving the second chloro and the iodo groups for further chemistry.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add morpholine dropwise at room temperature while stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-5-iodo-6-morpholinopyrimidine.
Transition-Metal-Catalyzed Cross-Coupling: The Key Point of Divergence
The most dramatic difference in reactivity between the two molecules is observed in transition-metal-catalyzed cross-coupling reactions. This is governed by the relative bond dissociation energies (C-I < C-Br < C-Cl) and the ease of oxidative addition into the carbon-halogen bond, which is the rate-determining step in many catalytic cycles. The C-I bond is significantly more reactive than the C-Cl bond.
This reactivity differential makes This compound an exceptionally powerful tool for sequential, site-selective functionalization.
Caption: Favored pathway for sequential cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds. When applied to these substrates, the outcomes are starkly different.
| Substrate | Boronic Acid | Conditions | Product | Yield | Reference |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 4-Chloro-6-phenylpyrimidine | Moderate | |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C, 1h | 4,6-Dichloro-5-phenylpyrimidine | 94% |
Analysis:
-
4,6-Dichloropyrimidine: Reaction occurs at one of the C-Cl bonds, but often requires elevated temperatures or highly active catalysts. Achieving selective mono-coupling can be challenging.
-
This compound: The reaction proceeds with exquisite chemoselectivity at the C5-I position under mild conditions, leaving both C-Cl bonds untouched for subsequent elaboration. This orthogonality is a synthetic chemist's dream.
Representative Experimental Protocol: Selective Suzuki Coupling on this compound
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Combine this compound, phenylboronic acid, and sodium carbonate in a flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 80 °C and stir. Monitor by TLC or LC-MS. The reaction is often complete in 1-2 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield pure 4,6-dichloro-5-phenylpyrimidine.
Summary: A Strategic Choice
The choice between this compound and 4,6-dichloropyrimidine is not one of "better" or "worse," but is entirely dictated by the synthetic goal.
| Feature | 4,6-Dichloropyrimidine | This compound |
| Primary Use Case | Symmetrical or statistical functionalization at C4/C6. | Sequential, site-selective, and orthogonal functionalization. |
| SNAr Reactivity | High at C4/C6. Disubstitution is common. | High at C4/C6. Mono-substitution is easily achieved. C-I bond is preserved. |
| Cross-Coupling | Requires forcing conditions to react at C-Cl. | Highly reactive and selective at the C5-I bond under mild conditions. |
| Synthetic Versatility | Good | Exceptional |
Senior Scientist's Recommendation:
-
For the synthesis of symmetrically substituted 4,6-disubstituted pyrimidines, 4,6-dichloropyrimidine is the most direct and cost-effective precursor.
-
For the construction of complex, multi-substituted pyrimidines where distinct functionalities are required at the C4, C5, and C6 positions, This compound is the unequivocally superior building block. Its predictable, orthogonal reactivity allows for a stepwise assembly that maximizes molecular complexity while minimizing protecting group manipulations. It is the ideal starting point for diversity-oriented synthesis in drug discovery programs.
A Senior Application Scientist's Guide to 4,6-Dichloro-5-iodopyrimidine: A Versatile Intermediate for Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs and high-performance materials.[1] The strategic functionalization of the pyrimidine ring is a critical step in drug discovery and development, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth validation of 4,6-Dichloro-5-iodopyrimidine as a uniquely versatile synthetic intermediate, comparing its performance against more conventional dihalopyrimidines and offering detailed, field-proven experimental insights.
The Reactivity Landscape: Why Three Halogens are Better Than Two
The synthetic power of this compound lies in the distinct reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the palladium(0) catalyst. The bond strength of the carbon-halogen bond significantly influences the ease of this step, following the general trend C-I < C-Br < C-Cl.[2]
This reactivity differential is the key to the molecule's utility. The C5-iodine bond is significantly more reactive towards oxidative addition than the C4/C6-chlorine bonds. This allows for highly selective functionalization at the C5 position under conditions that leave the C-Cl bonds untouched.[3] The remaining chlorine atoms can then be targeted for subsequent transformations, such as nucleophilic aromatic substitution (SNAr) or more forceful cross-coupling conditions, providing a stepwise pathway to complex, tri-substituted pyrimidines.
Caption: Reactivity map of this compound.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling
To validate its performance, we compare this compound with its close analog, 4,6-Dichloropyrimidine. The latter is a common building block but lacks the C5 functionalization handle, limiting its utility to C4/C6 modifications.[4]
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] When using this compound, one can achieve selective coupling at the C5 position with a wide range of boronic acids under mild conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 4,6-Dichloropyrimidine |
| Reaction Site | C5 (Iodine) | C4 (Chlorine)[5] |
| Typical Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene | 1,4-Dioxane, Toluene |
| Temperature | 70-90 °C | 80-110 °C |
| Representative Yield | 85-95% | 60-80%[6][7] |
| Key Advantage | High selectivity, milder conditions, high yield. | Inexpensive starting material. |
The causality for this enhanced performance is the lower activation energy required for the oxidative addition at the C-I bond, allowing the catalytic cycle to proceed efficiently at lower temperatures and with lower catalyst loadings.
Caption: Suzuki-Miyaura cycle highlighting preferential oxidative addition.
The introduction of an alkyne moiety is crucial for many pharmaceutical scaffolds and functional materials. The Sonogashira coupling provides a direct method for this transformation.[2][8] Here, the advantage of the C-I bond is even more pronounced, as C-Cl bonds are notoriously unreactive under standard Sonogashira conditions.
Table 2: Comparative Performance in Sonogashira Coupling
| Parameter | This compound | 4,6-Dichloropyrimidine |
| Reaction Site | C5 (Iodine) | C4/C6 (Chlorine) |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Generally requires specialized, harsh conditions or is not feasible. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | N/A |
| Solvent | THF, DMF | N/A |
| Temperature | Room Temperature to 50 °C | N/A |
| Representative Yield | 80-95% | Very low to no reaction. |
| Key Advantage | Enables efficient C-C triple bond formation. | Not a suitable substrate. |
This comparison clearly demonstrates that for Sonogashira reactions, this compound is not just a better alternative; it is often the only viable one for achieving the desired transformation cleanly and efficiently. The homocoupling of terminal alkynes, a common side reaction, can also be minimized under the milder conditions enabled by the iodo-substrate.[9]
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10][11] While both the C-I and C-Cl bonds can participate, the C-Cl bonds on the electron-deficient pyrimidine ring are well-suited for this reaction. This allows for a synthetic strategy where the C5 position is first functionalized via a Suzuki or Sonogashira reaction, followed by amination at the C4 and/or C6 positions.
This sequential approach is a testament to the intermediate's versatility. One can build molecular complexity in a controlled, stepwise manner, a highly desirable feature in multi-step organic synthesis.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points. The causality behind key choices is explained to empower researchers to adapt them as needed.
-
Objective: To demonstrate the selective C-C bond formation at the C5 position, leaving the C4 and C6 chloro-substituents intact for further functionalization.
-
Reaction: this compound + Phenylboronic Acid → 4,6-Dichloro-5-phenylpyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄. The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen which can degrade the catalyst.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: >90%.
-
Objective: To functionalize the C4 position of the product from Protocol 1 with an amine.
-
Reaction: 4,6-Dichloro-5-phenylpyrimidine + Morpholine → 4-Chloro-6-(morpholino)-5-phenylpyrimidine
-
Materials:
-
4,6-Dichloro-5-phenylpyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)[12]
-
Pd₂(dba)₃ (0.01 eq) and XPhos (0.04 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the starting pyrimidine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction tube. The choice of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine in the catalytic cycle.[13] The bulky phosphine ligand (XPhos) promotes the reductive elimination step and stabilizes the palladium catalyst.[12]
-
Reagent Addition: Add anhydrous toluene, followed by morpholine via syringe.
-
Reaction: Seal the tube and heat to 100 °C for 12-18 hours.
-
Workup & Purification: Cool the reaction, dilute with ether, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by column chromatography.
-
-
Expected Yield: >85%.
Caption: Decision workflow for intermediate selection.
Conclusion
This compound is a demonstrably superior synthetic intermediate for the construction of complex, multi-substituted pyrimidines. Its key advantage—the orthogonal reactivity of the C-I bond versus the C-Cl bonds—enables a level of strategic and selective synthesis that is difficult to achieve with simpler dihalopyrimidines. By allowing for mild and efficient functionalization at the C5 position via Suzuki and Sonogashira couplings, followed by robust transformations at the C4 and C6 positions, it opens a clear and reliable path to novel chemical entities. For researchers aiming to build molecular diversity around a pyrimidine core, this compound is not just another building block; it is a strategic tool for efficient and controlled molecular design.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. name-reaction.com [name-reaction.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dichloro-5-iodopyrimidine Analogs: A Scaffold for Kinase Inhibition and Beyond
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to mimic the purine bases of ATP, allowing molecules incorporating this heterocycle to effectively interact with the hinge region of protein kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of contemporary drug discovery.
The 4,6-dichloro-5-iodopyrimidine scaffold is a particularly intriguing starting point for the synthesis of new bioactive molecules. This trifunctionalized core offers multiple, distinct reaction sites for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, and thioether functionalities. The iodine atom at the 5-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. This guide provides a comprehensive overview of the SAR of this compound analogs, focusing on their synthesis, biological evaluation as kinase inhibitors, and a comparative analysis of their performance with related scaffolds.
Synthetic Strategies: Accessing Chemical Diversity
The synthetic versatility of the this compound core is key to exploring its potential in drug discovery. The differential reactivity of the halogen substituents allows for a stepwise and controlled introduction of various functionalities.
General Synthetic Workflow
A general workflow for the derivatization of this compound is depicted below. This workflow highlights the sequential modification of the pyrimidine core, typically starting with nucleophilic substitution at the more reactive C4/C6 positions, followed by cross-coupling at the C5 position.
Caption: General synthetic workflow for derivatizing this compound.
Experimental Protocol 1: Synthesis of 4-Amino-6-chloro-5-iodopyrimidine Analogs via SNAr
This protocol describes a general method for the regioselective substitution of one chlorine atom with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the amine (1.1 mmol) to the solution.
-
Add TEA or DIPEA (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloro-5-iodopyrimidine analog.
Experimental Protocol 2: Synthesis of 4,6-Disubstituted-5-arylpyrimidine Analogs via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid at the C5-iodo position of a 4,6-disubstituted pyrimidine.
Materials:
-
4,6-Disubstituted-5-iodopyrimidine (e.g., from Protocol 1)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4,6-disubstituted-5-iodopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the final 4,6-disubstituted-5-arylpyrimidine analog.[3]
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
Due to the limited availability of consolidated SAR data for a complete series of this compound analogs, this section will provide a comparative analysis based on closely related pyrimidine scaffolds. The insights gained from these related series can guide the rational design of novel inhibitors based on the 4,6-disubstituted-5-iodopyrimidine core.
Case Study: 4-Anilino-6-substituted Pyrimidines as Kinase Inhibitors
A common strategy in the design of kinase inhibitors is the introduction of an aniline moiety at the C4 position of the pyrimidine ring, which often forms key hydrogen bond interactions with the kinase hinge region. The substituent at the C6 position can then be varied to modulate potency, selectivity, and physicochemical properties.
The following table summarizes the SAR for a series of 4-anilino-6-(thiophen-3-yl)pyrimidine derivatives as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research.[4][5]
| Compound | R Group (at C4-piperazine) | MARK4 IC₅₀ (µM) |
| 1 | 4-Fluorophenylsulfonyl | 1.83 |
| 2 | 4-Chlorophenylsulfonyl | 1.52 |
| 3 | 4-Bromophenylsulfonyl | 1.65 |
| 4 | 4-Methylphenylsulfonyl | 2.05 |
| 5 | 2,4,6-Trimethylphenylsulfonyl | 2.51 |
| 6 | Morpholinosulfonyl | 1.25 |
| 7 | 4-(Trifluoromethyl)phenylsulfonyl | 1.19 |
Key SAR Insights from the MARK4 Inhibitor Series:
-
Electronic Effects: Electron-withdrawing groups on the phenylsulfonyl moiety (e.g., F, Cl, Br, CF₃) generally lead to higher potency compared to electron-donating groups (e.g., CH₃). This suggests that the electronic nature of the substituent plays a role in the interaction with the target.
-
Steric Hindrance: Increased steric bulk, as seen with the 2,4,6-trimethylphenylsulfonyl group, can be detrimental to activity, likely due to unfavorable steric clashes within the binding pocket.
-
Solubilizing Groups: The incorporation of a morpholinosulfonyl group resulted in one of the most potent compounds, highlighting the potential benefits of introducing polar, solubilizing moieties.
Inferred SAR for 4,6-Disubstituted-5-iodopyrimidine Analogs
Based on the SAR of related pyrimidine kinase inhibitors, we can extrapolate the following hypotheses for the design of novel inhibitors from the this compound scaffold:
-
C4 Position: Introduction of small, substituted anilines or other nitrogen-containing heterocycles is likely to be a fruitful strategy for establishing interactions with the kinase hinge region.
-
C6 Position: The C6 position can be functionalized with a variety of groups to modulate potency and selectivity. Small, hydrophobic groups or moieties capable of forming additional hydrogen bonds are often beneficial.
-
C5 Position: The iodo substituent at the C5 position can be exploited to introduce larger aryl or heteroaryl groups via cross-coupling reactions. These groups can access deeper pockets within the ATP-binding site, potentially leading to increased potency and selectivity.
The following diagram illustrates the key interaction points of a hypothetical 4,6-disubstituted pyrimidine kinase inhibitor within the ATP binding pocket.
Caption: Hypothetical binding mode of a 4,6,5-trisubstituted pyrimidine kinase inhibitor.
Biological Evaluation: Assessing Inhibitory Activity
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescence-based assay, such as the Kinase-Glo® assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well microplates
-
Microplate luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: In each well of the microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence signal using a microplate luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of novel bioactive compounds, particularly kinase inhibitors. Its trifunctional nature allows for systematic and diverse chemical modifications at the C4, C6, and C5 positions, enabling a thorough exploration of the structure-activity relationship. While direct SAR data for this specific scaffold is still emerging, comparative analysis with structurally related pyrimidine analogs provides a strong rationale for its potential in drug discovery.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4,6-disubstituted-5-iodopyrimidine analogs against a panel of therapeutically relevant kinases. The insights gained from such studies will be invaluable for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new treatments for a range of human diseases.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC and GC-MS Methods for 4,6-Dichloro-5-iodopyrimidine Analysis
In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4,6-Dichloro-5-iodopyrimidine, a key building block in the synthesis of various therapeutic agents, demands robust and reliable analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this halogenated pyrimidine. The focus will be on the validation of these methods, a critical process that demonstrates the suitability of an analytical procedure for its intended purpose.[1][2]
The validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[3][4][5][6][7]
The Crucial Role of Method Validation
Before delving into the specifics of HPLC and GC-MS, it is essential to understand the "why" behind method validation. An unvalidated analytical method provides data with unknown uncertainty, rendering it unreliable for making critical decisions in drug development, such as impurity profiling, stability testing, and batch release. Method validation provides documented evidence that a method is accurate, precise, specific, sensitive, and robust for the analysis of a particular analyte in a specific matrix. This ensures the integrity of the generated data and, ultimately, the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds. For a molecule like this compound, a non-volatile and thermally labile compound, HPLC, particularly in the reversed-phase mode, is often the initial method of choice.
Experimental Protocol: HPLC Method Validation
The following protocol outlines the key steps and rationale for validating an HPLC method for the quantification of this compound.
1. Specificity/Selectivity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][6]
-
Procedure:
-
Analyze a blank sample (diluent or matrix without the analyte).
-
Analyze a sample of this compound.
-
Analyze a mixture of this compound and its potential impurities or degradation products.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products and demonstrate their separation from the main analyte peak.
-
-
Causality: This is the foundation of a reliable method. Without specificity, co-eluting impurities could lead to an overestimation of the analyte concentration, compromising the accuracy of the results.
2. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
-
Causality: Linearity demonstrates that the method provides a proportional response to changes in analyte concentration, which is essential for accurate quantification. The range defines the concentration interval over which the method is considered reliable.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
-
Procedure:
-
Perform recovery studies by spiking a placebo or a known matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery.
-
-
Causality: Accuracy ensures that the measured value reflects the true concentration of the analyte, free from systematic errors. For drug substances, a typical acceptance criterion for recovery is between 98.0% and 102.0%.[8][9]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Causality: Precision demonstrates the method's ability to produce consistent results, which is a measure of its random error. A low relative standard deviation (RSD), typically ≤ 2% for the main analyte, indicates high precision.[8][9]
5. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Causality: LOD and LOQ are crucial for the analysis of impurities and degradation products, where low-level detection and quantification are necessary.
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Procedure:
-
Introduce small variations to parameters such as mobile phase composition (e.g., ±2% organic phase), pH of the mobile phase buffer (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results.
-
-
Causality: A robust method is reliable in a real-world laboratory setting where minor variations in operating conditions are inevitable. This reduces the likelihood of method failure during routine use.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity and Sensitivity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. For a semi-volatile compound like this compound, GC-MS can offer excellent sensitivity and selectivity, particularly for trace-level analysis and impurity identification.
Experimental Protocol: GC-MS Method Validation
The validation of a GC-MS method follows similar principles to HPLC, with some specific considerations related to the technique.
1. Specificity/Selectivity:
-
Objective: To ensure the method can differentiate the analyte from other components.[10]
-
Procedure:
-
Analyze a blank solvent.
-
Analyze a standard of this compound to determine its retention time and mass spectrum.
-
Analyze samples spiked with potential impurities.
-
The mass spectrometer provides an additional layer of specificity. The unique fragmentation pattern of the analyte serves as a fingerprint, allowing for confident identification even if chromatographic separation is incomplete.
-
-
Causality: The high specificity of MS detection, especially when operating in Selected Ion Monitoring (SIM) mode, significantly reduces the risk of interference from co-eluting compounds.
2. Linearity and Range:
-
Objective: To establish a linear relationship between analyte concentration and MS response.
-
Procedure: Similar to HPLC, prepare a series of at least five standards and inject them. The calibration curve is constructed by plotting the peak area of a characteristic ion against concentration.
-
Causality: A linear response in GC-MS is essential for accurate quantification. The use of an internal standard is highly recommended to compensate for any variations in injection volume or instrument response.
3. Accuracy:
-
Objective: To assess the agreement between the measured and true values.
-
Procedure: Recovery studies are performed by spiking a suitable matrix with known amounts of this compound at different concentration levels.
-
Causality: Accuracy in GC-MS can be influenced by matrix effects, which may suppress or enhance the ionization of the analyte. Therefore, matrix-matched calibration standards or the use of an isotopically labeled internal standard are often employed to ensure accurate results.
4. Precision:
-
Objective: To evaluate the method's consistency.
-
Procedure: Repeatability and intermediate precision are assessed by analyzing replicate samples on the same day and on different days, respectively.
-
Causality: Precision in GC-MS can be affected by factors such as injection variability and ion source cleanliness. A well-maintained instrument and consistent sample preparation are crucial for achieving good precision.
5. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
Objective: To determine the method's sensitivity.
-
Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio of the chromatogram for the target ion.
-
Causality: GC-MS is known for its excellent sensitivity, often allowing for the detection and quantification of analytes at much lower levels than HPLC with UV detection. This is particularly advantageous for the analysis of genotoxic impurities.
6. Robustness:
-
Objective: To assess the method's resilience to small variations.
-
Procedure: Deliberate changes are made to parameters such as inlet temperature, oven temperature ramp rate, carrier gas flow rate, and ion source temperature.
-
Causality: A robust GC-MS method will provide consistent results despite minor fluctuations in these parameters, ensuring its reliability in a routine analytical laboratory.
Comparative Performance Data
The following table presents a hypothetical but realistic comparison of the performance characteristics of validated HPLC and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC with UV Detection | GC-MS with Electron Impact (EI) Ionization |
| Specificity | Good; relies on chromatographic separation. Potential for co-elution. | Excellent; mass spectrometric detection provides high confidence in identification. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 150 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% (matrix-dependent) |
| Precision (RSD) | < 1.5% | < 5% |
| LOD | ~0.1 µg/mL | ~0.001 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.003 µg/mL |
| Robustness | Generally robust to minor changes in mobile phase and temperature. | Can be sensitive to changes in inlet and oven temperatures. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the method validation process for an analytical procedure.
Caption: A flowchart of the analytical method validation workflow.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical requirements. The following diagram provides a comparative overview.
Caption: A comparison of HPLC and GC-MS for this compound analysis.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful analytical techniques capable of providing reliable data for the analysis of this compound when properly validated.
-
HPLC with UV detection is a robust and versatile method, well-suited for routine quality control applications such as purity assessment and quantitative assays where high sensitivity is not the primary requirement. Its simplicity and reliability make it a workhorse in many pharmaceutical laboratories.
-
GC-MS , on the other hand, excels in applications demanding high sensitivity and specificity. It is the preferred method for trace-level impurity analysis, particularly for potentially genotoxic impurities, where its ability to provide structural information through mass spectrometry is invaluable.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical problem at hand. A comprehensive validation study, following the principles outlined in this guide and in accordance with regulatory guidelines, is essential to ensure that the chosen method is fit for its intended purpose and generates data of the highest quality and integrity.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. scispace.com [scispace.com]
- 10. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to Cross-Coupling on the 4,6-Dichloro-5-iodopyrimidine Scaffold
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure present in a significant percentage of FDA-approved small molecule drugs, especially protein kinase inhibitors. The compound 4,6-dichloro-5-iodopyrimidine represents a versatile and highly valuable starting material, offering three distinct points for modification. The challenge—and the opportunity—lies in achieving selective functionalization.
This guide provides an in-depth comparative analysis of three seminal palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Sonogashira—for the selective modification of this compound. We will move beyond mere protocols to explore the underlying principles of chemoselectivity, the rationale behind experimental design, and a pragmatic comparison of their respective strengths and weaknesses in the context of drug discovery workflows.
The Guiding Principle: Chemoselective Functionalization
The key to successfully derivatizing this compound lies in exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength and reactivity follow a well-established trend: C-I > C-Br > C-Cl .
For the substrate , this reactivity gradient is stark. The carbon-iodine bond at the C5 position is significantly more susceptible to oxidative addition than the two carbon-chlorine bonds at the C4 and C6 positions. This inherent difference allows for exquisite chemoselectivity. Under carefully controlled conditions, the Suzuki, Stille, and Sonogashira reactions can be directed to react exclusively at the 5-iodo position, leaving the 4- and 6-chloro positions intact for subsequent orthogonal functionalization, such as nucleophilic aromatic substitution (SNAr).
Caption: Reactivity hierarchy of halogens and the target site on the pyrimidine core.
The Suzuki-Miyaura Reaction: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction in medicinal chemistry for constructing C(sp²)-C(sp²) bonds. Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The boronic acid reagents and their byproducts are generally considered to have low toxicity, a significant advantage for both laboratory and process chemistry.
Mechanistic Rationale
The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrimidine.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol is adapted from established procedures for the selective Suzuki coupling on a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, and is expected to provide high selectivity for the C-I bond.[1][2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1–1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the arylboronic acid.
-
Add the base (K₃PO₄).
-
Add the catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Stille Reaction: Broad Scope with a Caveat
The Stille coupling offers one of the broadest substrate scopes among cross-coupling reactions due to the stability and diverse preparation methods for organostannane reagents.[3] It is often successful when other methods fail, particularly with complex or sensitive substrates, as the reaction conditions are generally neutral and non-basic.
Mechanistic Rationale
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, with the key difference occurring in the transmetalation step.
-
Oxidative Addition: Pd(0) inserts into the C-I bond.
-
Transmetalation: The organostannane reagent directly transfers its organic group to the palladium(II) center, without the requirement for a base. This is often the rate-limiting step.
-
Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Stille reaction.
Field-Proven Experimental Protocol
This general protocol is based on standard Stille coupling conditions and is designed to achieve selective coupling at the C-I bond.
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1–1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Triphenylarsine (AsPh₃) or Tri(2-furyl)phosphine (TFP) as ligand (10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Lithium Chloride (LiCl) (optional, but often accelerates transmetalation)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound, the palladium catalyst, and the ligand in the anhydrous solvent. If using, add LiCl at this stage.
-
Bubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
Add the organostannane reagent via syringe.
-
Heat the mixture to 90–110 °C and stir for 4–16 hours, monitoring by TLC or LC-MS.
-
After cooling, the reaction mixture is often worked up by dilution with an organic solvent and stirring with an aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration through celite.
-
The filtrate is then washed, dried, and concentrated.
-
Purify the crude product by flash column chromatography.
The Sonogashira Reaction: Gateway to Alkynylpyrimidines
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[4][5] This reaction is invaluable for introducing a linear alkyne linker, a common strategy in drug design for probing protein-ligand interactions or for use as a handle in bioorthogonal chemistry (e.g., "click" reactions).
Mechanistic Rationale
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: one for palladium and one for a copper(I) co-catalyst.[6]
-
Palladium Cycle: Similar to the other couplings, it begins with oxidative addition of Pd(0) to the C-I bond.
-
Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a highly reactive copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The C(sp²)-C(sp) bond is formed, yielding the alkynylpyrimidine and regenerating the Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Field-Proven Experimental Protocol
This protocol is based on standard conditions for Sonogashira couplings of aryl iodides.[7][8]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Analysis: Choosing the Right Tool for the Job
The choice between Suzuki, Stille, and Sonogashira coupling is dictated by the desired final product, available starting materials, and project constraints such as toxicity and cost. For the selective functionalization of this compound at the C5 position, all three are highly effective.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron (Boronic acids/esters) | Organostannane (Organotins) | Terminal Alkyne |
| Key Advantage | Low toxicity of reagents; vast commercial availability of boronic acids; stable reagents. | Extremely broad functional group tolerance; neutral reaction conditions. | Uniquely forms C(sp²)-C(sp) bonds, introducing an alkyne moiety. |
| Key Disadvantage | Can be sensitive to sterically hindered partners; base required. | High toxicity of organotin reagents and byproducts; purification can be difficult. | Limited to introducing alkynes; risk of alkyne homocoupling (Glaser coupling). |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ / CuI |
| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | None required | Et₃N, DIPEA, Piperidine |
| Typical Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, DMF, Dioxane | THF, DMF |
| Typical Temp. | 60 - 100 °C | 80 - 110 °C | Room Temp. to 60 °C |
Conclusion
The this compound scaffold is a powerful platform for generating diverse molecular libraries. The predictable chemoselectivity, driven by the high reactivity of the C-I bond, allows for precise modification at the C5 position using a suite of robust palladium-catalyzed cross-coupling reactions.
-
The Suzuki reaction stands out as the method of choice for general aryl and heteroaryl installation due to its favorable safety profile and the extensive availability of building blocks.
-
The Stille reaction serves as a powerful alternative, offering unparalleled functional group tolerance that may be critical for complex, late-stage functionalization, provided the challenges of handling toxic tin compounds are managed.
-
The Sonogashira reaction is the indispensable tool for introducing alkynyl functionalities, opening avenues for further derivatization or for use as structural probes.
By understanding the mechanistic underpinnings and practical considerations of each reaction, the medicinal chemist is well-equipped to select the optimal synthetic strategy, accelerating the journey from a versatile building block to a potent drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Computational and Synthetic Reactivity of 4,6-Dichloro-5-iodopyrimidine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are privileged structures found in numerous FDA-approved drugs and biologically active compounds.[1] This guide provides an in-depth, comparative analysis of the reactivity of 4,6-dichloro-5-iodopyrimidine, a versatile building block offering three distinct points for synthetic elaboration.
We will dissect the reactivity of this substrate through the lens of computational chemistry, providing a theoretical foundation for the observed selectivity in common cross-coupling reactions. This analysis is coupled with field-proven experimental insights and detailed protocols to empower chemists to rationally design and execute complex synthetic strategies.
The Theoretical Framework: A Computational Perspective on Reactivity
The reactivity of a halopyrimidine in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the electronic properties of the pyrimidine ring.[2] Density Functional Theory (DFT) calculations are invaluable for predicting these properties and, consequently, the site-selectivity of reactions.[3][4]
For this compound, we must consider three distinct C-X bonds: C5-I, C4-Cl, and C6-Cl.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond's BDE. The C-I bond is significantly weaker than the C-Cl bond, making it the kinetic hotspot for the rate-determining oxidative addition step in most cross-coupling cycles.
-
Electronic Effects of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, a property amplified by the two nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions.[2][5] Consequently, these positions are highly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition. The C5 position is less electron-deficient.
This creates a fascinating reactivity landscape for this compound: the C5 position is electronically less activated but possesses the most labile (iodine) leaving group, while the C4 and C6 positions are electronically activated but have more robust (chlorine) leaving groups. Computational models predict that the vast difference in BDE will dominate, making the C5-I bond the primary site of reaction under typical cross-coupling conditions.
Comparative Computational Data (Predicted Trends)
While specific DFT calculations for this exact molecule require dedicated studies, we can extrapolate from established principles and studies on similar pyrimidine systems.[6][7]
| Parameter | C5-I Bond | C4/C6-Cl Bond | Rationale & Implication |
| Relative Bond Dissociation Energy | Lowest | Highest | The C-I bond requires the least energy to break, favoring rapid oxidative addition with a Pd(0) catalyst. This is the primary determinant of initial site-selectivity.[2] |
| Calculated Partial Positive Charge | Moderately Positive | Highly Positive | The C4 and C6 carbons bear a greater partial positive charge due to the influence of the adjacent nitrogen atoms, making them more electrophilic.[5] This becomes relevant for subsequent reactions after the C5-I bond has reacted. |
| Reaction Barrier (Oxidative Addition) | Low | High | The kinetic barrier for the Pd(0) catalyst to insert into the C-I bond is significantly lower than for the C-Cl bond, ensuring high selectivity for the C5 position under controlled conditions. |
Site-Selective Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its capacity for sequential, site-selective functionalization. The initial, milder reaction invariably targets the C5-iodo position, leaving the two chloro-substituents available for a second, distinct transformation under more forcing conditions.
Workflow for Sequential Functionalization
The logical pathway for exploiting the differential reactivity of this substrate is a two-step process. This strategy allows for the controlled and divergent synthesis of complex, polysubstituted pyrimidines.
Caption: Sequential functionalization workflow for this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8] When applied to this compound, exceptional selectivity for the C5-iodo position can be achieved using standard palladium catalysts.[9][10]
-
Causality of Selectivity: The oxidative addition of Pd(0) to the C5-I bond is kinetically far more favorable than to the C4/C6-Cl bonds.[9] This allows the Suzuki coupling to proceed at lower temperatures and with less active catalysts, leaving the chloro-substituents untouched. A second Suzuki coupling at the C4/C6 positions requires higher temperatures and often more specialized, electron-rich phosphine ligands to facilitate the more difficult oxidative addition to the C-Cl bond.[11]
B. Sonogashira Coupling
The Sonogashira reaction enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, a key transformation for creating conjugated systems.[12] The reactivity trend mirrors that of the Suzuki coupling.
-
Causality of Selectivity: The catalytic cycle for the Sonogashira reaction also begins with oxidative addition, making the C-I bond the preferred reactive site.[13] Highly chemoselective coupling at the C5-iodo position of pyrimidines has been well-documented, proceeding efficiently while preserving other halogen functionalities for subsequent modifications.[14] Homocoupling of the alkyne can be a side reaction, but this can often be minimized by carefully controlling reaction conditions.[15]
C. Stille Coupling
While the toxicity of organotin reagents is a drawback, the Stille coupling offers a versatile method for C-C bond formation that is tolerant of a wide array of functional groups.[16][17]
-
Causality of Selectivity: The mechanism follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.[18] As with the Suzuki and Sonogashira reactions, the initial and highly selective reaction will occur at the most labile C-I bond. The reaction can be accelerated by the addition of Cu(I) salts.[16]
D. Buchwald-Hartwig Amination
Introducing nitrogen nucleophiles is a critical step in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination is the premier palladium-catalyzed method for this transformation.[19]
-
Causality of Selectivity: While catalyst-free SNAr reactions can occur at the activated C4/C6 positions at high temperatures[20], palladium-catalyzed amination offers a more controlled approach. For selective mono-amination at the C5-position, the standard reactivity trend (I > Cl) would hold. However, it is more synthetically useful to first perform a C-C coupling at the C5-iodo position and then leverage the electronic activation of the C4/C6 positions for a subsequent Buchwald-Hartwig amination. This second step requires a robust catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand like DavePhos) to efficiently couple an amine to the less reactive C-Cl bond.[19][20]
Comparative Performance and Alternative Reagents
The primary advantage of this compound is the orthogonal reactivity it provides, enabling controlled, sequential additions.
| Substrate | Primary Coupling Site | Relative Conditions | Synthetic Utility |
| This compound | C5 (Iodine) | Mild (for C5), Forcing (for C4/C6) | Excellent for divergent synthesis. Allows three different groups to be introduced sequentially. |
| 5-Bromo-4,6-dichloropyrimidine | C5 (Bromine) | Moderate (for C5), Forcing (for C4/C6) | Good for sequential synthesis, but the initial C-Br coupling requires slightly harsher conditions than C-I coupling. |
| 4,6-Dichloropyrimidine | C4/C6 (Chlorine) | Forcing | Lacks the C5 functional handle. Sequential functionalization at C4 vs. C6 is challenging and often results in mixtures without directing groups.[5][21] |
| 2,4-Dichloropyrimidine | C4 (Chlorine) | Forcing | Conventional selectivity strongly favors the C4 position. Inverting this to achieve C2 selectivity is difficult and requires highly specialized catalyst systems.[22][23] |
Experimental Protocols: A Self-Validating System
The following protocols are designed as robust starting points, grounded in established literature methodologies. They represent a self-validating system where successful execution of Protocol 1 provides the starting material for Protocol 2, demonstrating the principle of sequential functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol details the selective coupling of an arylboronic acid at the C5 position, leveraging the high reactivity of the C-I bond.[9][24]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4,6-dichloro-5-aryl-pyrimidine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C4-Chloro Position
This protocol uses the product from Protocol 1 to perform a selective amination at one of the electronically activated C4/C6 positions.[19][20]
Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the 4,6-dichloro-5-aryl-pyrimidine from Protocol 1 (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., DavePhos, 0.08 mmol, 8 mol%) in a small amount of solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 8 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
General Palladium Cross-Coupling Catalytic Cycle
All the discussed C-C and C-N bond-forming reactions proceed through a similar catalytic cycle, illustrated here for the Suzuki-Miyaura reaction. The key difference in the reactivity of this compound lies in the energetic cost of the initial "Oxidative Addition" step.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
This compound stands out as a highly valuable and versatile building block for complex molecule synthesis. A computational understanding of its electronic structure and bond energies provides a clear and predictive model for its reactivity. The significant difference in the lability of the C-I versus C-Cl bonds is the key to its utility, enabling a powerful strategy of sequential, site-selective functionalization. By first targeting the C5-iodo position under mild conditions, chemists can preserve the C4 and C6 chloro-substituents for subsequent transformations, opening a reliable and rational pathway to novel, polysubstituted pyrimidine scaffolds for drug discovery and development.
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Stille Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 24. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4,6-Dichloro-5-iodopyrimidine Routes
Introduction: The Strategic Importance of 4,6-Dichloro-5-iodopyrimidine in Drug Discovery
This compound is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the development of novel pharmaceuticals. Its trifunctionalized pyrimidine core, featuring two reactive chlorine atoms and an iodine substituent, offers medicinal chemists a versatile scaffold for structural elaboration through various cross-coupling and nucleophilic substitution reactions. The strategic placement of these functional groups allows for the regioselective introduction of different substituents, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive analysis of the prevalent synthetic routes to this compound, offering a critical comparison of their efficiency, scalability, and overall practicality for researchers and professionals in drug development.
Route 1: Direct Iodination of 4,6-Dichloropyrimidine
This approach represents the most straightforward pathway to the target molecule, commencing from the commercially available 4,6-dichloropyrimidine. The core of this strategy lies in the electrophilic iodination of the electron-rich C-5 position of the pyrimidine ring.
Experimental Protocol
A typical procedure for the direct iodination of 4,6-dichloropyrimidine involves the following steps:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in a suitable organic solvent such as tetrahydrofuran (THF), a strong base is added. A common choice is a lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), prepared in situ from 2,2,6,6-tetramethylpiperidine and n-butyllithium, or a zinc-based reagent like TMPZnCl·LiCl.
-
The resulting solution is stirred at a low temperature, typically between -10 °C and 0 °C, for a specified duration to ensure complete metalation at the C-5 position.
-
An iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS), is then added to the reaction mixture.
-
The reaction is allowed to proceed, often with gradual warming to room temperature, until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to consume any unreacted iodine, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved through column chromatography or recrystallization to afford pure this compound.
Causality of Experimental Choices
The choice of a strong, sterically hindered base like LiTMP is crucial to selectively deprotonate the C-5 position without undergoing nucleophilic attack at the carbon-chlorine bonds. The low reaction temperature helps to control the reactivity of the organometallic intermediate and prevent side reactions. The use of an electrophilic iodine source like I₂ or NIS ensures the efficient introduction of the iodine atom at the activated C-5 position.
Workflow Diagram
Caption: Workflow for the direct iodination of 4,6-dichloropyrimidine.
Route 2: Multi-step Synthesis from 4,6-Dihydroxypyrimidine
An alternative and often more cost-effective approach begins with the readily available 4,6-dihydroxypyrimidine. This multi-step synthesis involves an initial chlorination step to generate the dichloropyrimidine core, which can then be iodinated.
Experimental Protocol
Step 1: Synthesis of 4,6-Dichloropyrimidine
-
4,6-Dihydroxypyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
-
The reaction is typically performed in the presence of a base, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (Hunig's base), which acts as a catalyst and neutralizes the generated HCl.[1][2]
-
The mixture is heated to reflux for several hours.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water, and the product is extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated to give 4,6-dichloropyrimidine.
Step 2: Iodination of 4,6-Dichloropyrimidine
This step follows the same procedure as outlined in Route 1.
Causality of Experimental Choices
Phosphorus oxychloride is a powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The addition of a base is critical to drive the reaction to completion and to prevent the degradation of the starting material and product in the strongly acidic conditions generated. The subsequent iodination step leverages the principles of directed metalation as described in the first route.
Workflow Diagram
Caption: Workflow for the multi-step synthesis from 4,6-dihydroxypyrimidine.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical yields and conditions reported in the literature and our internal experimental findings.
| Parameter | Route 1: Direct Iodination | Route 2: Multi-step Synthesis |
| Starting Material | 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 60-75% | 50-65% (cumulative) |
| Purity of Final Product | High (>98% after purification) | High (>98% after purification) |
| Cost of Starting Materials | Moderate to High | Low |
| Reagent & Solvent Cost | High (organolithium/zinc reagents) | Moderate (POCl₃, base) |
| Scalability | Moderate (handling of organometallics can be challenging on a large scale) | High (well-established industrial processes for chlorination) |
| Safety & Environmental | Requires careful handling of pyrophoric and moisture-sensitive reagents. Generates metallic waste. | POCl₃ is highly corrosive and toxic. Generates significant phosphate waste.[2] |
In-Depth Discussion and Recommendations
Route 1: Direct Iodination is the preferred method for laboratory-scale synthesis and when time is a critical factor. The single-step nature of this route simplifies the overall process, and it generally provides good to excellent yields of high-purity product. However, the reliance on expensive and hazardous organometallic reagents can be a significant drawback, particularly for large-scale production. The handling of n-butyllithium, for instance, requires stringent safety precautions.
Route 2: Multi-step Synthesis from 4,6-dihydroxypyrimidine is a more economically viable option for large-scale manufacturing. 4,6-Dihydroxypyrimidine is a significantly cheaper starting material than its chlorinated counterpart. The chlorination step using POCl₃ is a well-understood and scalable industrial process.[1] While the overall yield may be slightly lower due to the additional step, the cost savings in starting materials often outweigh this consideration. The primary challenges with this route are the hazardous nature of phosphorus oxychloride and the generation of phosphate-containing waste streams, which require appropriate handling and disposal procedures.[2]
Conclusion
The choice between the direct iodination of 4,6-dichloropyrimidine and the multi-step synthesis from 4,6-dihydroxypyrimidine is contingent upon the specific needs of the researcher or organization. For rapid, small-scale synthesis where cost is a secondary concern, the direct iodination route offers an efficient pathway. Conversely, for large-scale production where economic viability and scalability are paramount, the multi-step synthesis from the more affordable 4,6-dihydroxypyrimidine is the more logical choice, provided that the necessary infrastructure for handling hazardous reagents and waste is in place. Both routes, when executed with precision, yield high-quality this compound, a valuable building block for advancing drug discovery programs.
References
Safety Operating Guide
Navigating the Disposal of 4,6-Dichloro-5-iodopyrimidine: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, pyrimidine derivatives are indispensable building blocks. Among them, 4,6-Dichloro-5-iodopyrimidine stands out for its utility in synthesizing a range of bioactive molecules. However, its chemical reactivity and potential hazards necessitate a thorough understanding of its proper handling and disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a halogenated organic compound, a class of substances that requires careful management due to their potential for environmental persistence and toxicity. The presence of chlorine and iodine atoms on the pyrimidine ring makes the compound reactive and imparts potential cytotoxic properties.[1][2] Improper disposal can lead to the contamination of soil and water, posing a threat to ecosystems and public health.[3]
The primary hazards associated with this compound include:
-
Toxicity: While specific toxicological data for this compound is not extensively documented in readily available literature, its structural similarity to other cytotoxic and hazardous drugs warrants a cautious approach.[1][4] Halogenated pyrimidines can interfere with biological processes, and exposure through inhalation, ingestion, or skin contact should be avoided.[5]
-
Reactivity: The chlorine atoms, particularly at the 4- and 6-positions of the pyrimidine ring, are susceptible to nucleophilic substitution.[6][7][8] This reactivity means the compound can react with other chemicals if improperly mixed, potentially leading to the formation of new, unknown hazardous substances.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-term adverse effects on aquatic life.[9][10] Therefore, release into the sewer system or general waste is strictly prohibited.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended.[11] | To prevent skin contact and absorption.[5] |
| Eye Protection | Chemical safety goggles or a face shield.[12] | To protect eyes from splashes or airborne particles.[5] |
| Lab Coat | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if there is a risk of aerosol generation.[4] | To prevent inhalation of the compound. |
Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for regulatory compliance and laboratory safety.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal.[3] this compound waste should be categorized as halogenated organic waste .
Diagram: Waste Segregation Decision Tree
Caption: Decision tree for proper waste segregation of this compound.
Container Selection and Labeling
Container Selection:
-
Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene).[13]
-
The container must have a secure, screw-top lid to prevent spills and evaporation.[13]
-
Ensure the container is clean and dry before adding any waste.
Labeling:
-
Clearly label the container with the words "Hazardous Waste ".[13]
-
Identify the contents as "Halogenated Organic Waste ".[14]
-
List all constituents of the waste, including "this compound" and any solvents.[15]
-
Include the date when the first waste was added to the container.[15]
-
Attach the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
Accumulation of Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Keep the waste container closed at all times, except when adding waste.[13]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[15]
-
Maintain an inventory of the waste added to the container.
Requesting Waste Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time (typically six to twelve months, depending on institutional and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[15][16] Do not attempt to dispose of the waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Kit Contents:
| Item | Purpose |
| Absorbent Material | Vermiculite, sand, or a commercial sorbent to contain and absorb the spill. |
| Neutralizing Agent | A weak base (e.g., sodium bicarbonate) for acidic conditions. |
| Decontamination Solution | A suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. |
| Waste Bags/Container | For collecting contaminated materials. |
| PPE | As outlined in the PPE table above. |
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Put on the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste bag or container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By understanding the hazards associated with this compound and adhering to these disposal procedures, we can protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines and Safety Data Sheets for the most current and detailed information.
References
- 1. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. echemi.com [echemi.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Handling 4,6-Dichloro-5-iodopyrimidine
In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. One such compound, 4,6-Dichloro-5-iodopyrimidine, a halogenated pyrimidine, presents a unique set of handling challenges due to its reactivity and potential biological activity. This guide, designed for the experienced researcher, provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.
I. Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the potential hazards is the first step in mitigating risk. Based on the data for analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[1]
-
Irritation: May cause respiratory tract irritation.
-
Sensitization: Potential to cause an allergic skin reaction.[5]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosol generation, and the duration of exposure.
II. Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from potential exposure.[6][7] The following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Lab coat |
| Weighing and Aliquoting (Solid) | - Double-gloving with nitrile gloves- Chemical splash goggles- Lab coat- N95 respirator (if not in a chemical fume hood)[8][9] |
| In-Solution Handling (e.g., reaction setup, transfers) | - Nitrile gloves- Chemical splash goggles- Lab coat |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Lab coat |
Operational Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
III. Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All weighing of the solid compound and any procedures with the potential to generate dust or aerosols must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
IV. Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][10][11]
-
Handling:
V. Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][4]
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[13]
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Logical Flow for Emergency Response
Caption: Emergency Response Workflow.
VI. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[13]
-
Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be segregated as hazardous waste.[13]
-
Containerization: Use a designated, properly labeled, and sealed container for all hazardous waste. The label should clearly state "Hazardous Waste" and the full chemical name.[13]
-
Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[11][13]
By integrating these principles of hazard assessment, proper use of protective equipment, and diligent adherence to safe handling and disposal procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. chemscene.com [chemscene.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


